Technical Documentation Center

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
  • CAS: 171919-76-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a premier conformationally restricted bioisostere for larger heterocycles such as piperidines and morpholines. By reducing lipophil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the azetidine ring has emerged as a premier conformationally restricted bioisostere for larger heterocycles such as piperidines and morpholines. By reducing lipophilicity and improving metabolic stability, azetidine incorporation frequently enhances the pharmacokinetic profiles of drug candidates. Among the most versatile building blocks in this class is tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate .

This whitepaper provides an in-depth technical analysis of this chiral building block, exploring the causality behind its unique reactivity, its physicochemical properties, and a self-validating experimental protocol for its stereoselective functionalization.

Structural Significance & Mechanistic Reactivity

The utility of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate stems from the synergistic interplay of its three primary structural features[1]:

  • The C3-Ketone (Oxo Group): The four-membered azetidine ring inherently possesses significant angle strain (~26 kcal/mol). The presence of an sp2 -hybridized carbonyl carbon at the C3 position exacerbates this strain, as the ideal 120° bond angle is forced into a ~90° geometry. Consequently, the ketone is exceptionally electrophilic. Nucleophilic attack (transitioning the carbon from sp2 to sp3 ) releases a portion of this angle strain, providing a massive thermodynamic driving force for reactions such as Grignard additions and reductive aminations[2].

  • The (2S)-Methyl Chiral Center: The methyl group at the C2 position is not merely a structural appendage; it acts as a critical stereocontrol element. By sterically shielding one face of the adjacent C3-ketone, it dictates the trajectory of incoming nucleophiles, enabling highly diastereoselective functionalizations.

  • The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group neutralizes the nucleophilicity of the nitrogen atom, preventing unwanted side reactions (such as self-condensation or polymerization) during harsh electrophilic or basic conditions. It also enhances the molecule's solubility in organic solvents[1].

Functionalization A tert-butyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate B Nucleophilic Addition (e.g., Grignard Reagents) A->B C3 Electrophilic Attack C Reductive Amination (Amine + NaBH(OAc)3) A->C Imine Formation D Boc Deprotection (TFA or HCl) A->D N1 Cleavage E (2S)-3-Alkyl-3-hydroxy- 2-methylazetidine B->E Diastereoselective F (2S)-3-Amino-2-methylazetidine Derivatives C->F Stereocontrolled Reduction G Free (2S)-2-methyl- 3-oxoazetidine D->G Acidic Conditions

Fig 1. Synthetic functionalization pathways of the azetidinone scaffold.

Physicochemical Profile

Understanding the quantitative metrics of this building block is essential for reaction design, particularly regarding solvent selection and isolation strategies. The data below consolidates the properties of the (2S) enantiomer and its generic derivatives[3][4].

PropertyValue
IUPAC Name tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS Number 171919-76-9 (S-enantiomer) / 1408076-36-7 (Generic)
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Topological Polar Surface Area (TPSA) 46.61 Ų
LogP 1.19
Hydrogen Bond Acceptors 3
Storage Temperature -20 °C (Inert Atmosphere Recommended)

Applications in Drug Development

The functionalized derivatives of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate are heavily utilized in the synthesis of novel pharmaceuticals and peptide-based therapeutics[1]. Recent advancements have also demonstrated the utility of 3-oxoazetidine-1-carboxylates as precursors for 1-azabicyclo[1.1.0]butanes (ABBs). These ABBs can undergo photocatalytic three-component ring-opening reactions to yield highly complex 3,3-disubstituted N-sulfonylazetidines, unlocking previously inaccessible chemical space for drug discovery[5].

Self-Validating Experimental Protocol: Stereoselective Grignard Addition

Because of the inherent ring strain of the azetidine core, nucleophilic additions must be meticulously controlled. Poor temperature regulation or impure reagents will inevitably lead to undesired ring-opening side reactions[2]. The following methodology for the addition of methylmagnesium bromide to the C3-ketone is designed as a self-validating system, ensuring that causality governs every experimental choice.

Workflow Diagram

Workflow S1 1. Preparation Flame-dry & Ar purge S2 2. Dissolution Anhydrous THF S1->S2 S3 3. Cooling -78 °C Bath S2->S3 S4 4. Addition Grignard (Dropwise) S3->S4 S5 5. Reaction Warm to 0 °C & TLC S4->S5 S6 6. Quenching Sat. NH4Cl (aq) S5->S6

Fig 2. Step-by-step self-validating workflow for Grignard addition.

Step-by-Step Methodology

Step 1: Reagent Validation (Titration)

  • Action: Titrate the commercial Methylmagnesium Bromide (MeMgBr) solution using salicylaldehyde phenylhydrazone as an indicator.

  • Causality: Grignard reagents degrade over time via moisture exposure. Assuming the bottle's stated molarity leads to under-dosing (resulting in unreacted starting material) or over-dosing (promoting basic ring-cleavage). Titration guarantees exact stoichiometric control[2].

Step 2: System Assembly & Atmospheric Control

  • Action: Flame-dry a two-neck round-bottom flask under high vacuum, then backfill with ultra-pure Argon.

  • Causality: The highly strained ketone and the pyrophoric Grignard reagent require strict anhydrous conditions. Even trace moisture (<50 ppm) will prematurely quench the nucleophile.

Step 3: Substrate Dissolution & Kinetic Cooling

  • Action: Dissolve tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Causality: While some protocols suggest 0 °C[2], cooling to -78 °C is critical for this specific (2S)-methyl derivative. The deep freeze kinetically suppresses the basicity of the Grignard reagent (preventing enolization/ring-opening) while maximizing the diastereoselectivity of the nucleophilic attack directed by the C2-methyl group.

Step 4: Nucleophilic Addition

  • Action: Add MeMgBr (1.2 eq) dropwise via a syringe pump over 30 minutes.

  • Causality: Dropwise addition prevents localized exotherms. Maintaining a strict internal temperature of -78 °C ensures the nucleophile approaches exclusively from the less sterically hindered face of the ketone.

Step 5: Reaction Progression & In-Process Control

  • Action: Stir at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

  • Causality: The disappearance of the UV-active starting material validates complete conversion. Slowly warming the reaction provides the activation energy needed to drive the reaction to completion without shocking the system[2].

Step 6: Targeted Quenching

  • Action: Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: NH₄Cl provides a mildly acidic proton source to neutralize the intermediate magnesium alkoxide. It is specifically chosen over stronger acids (like HCl) to prevent the premature cleavage of the acid-sensitive N-Boc protecting group.

Step 7: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol via silica gel flash chromatography.

References

  • [6] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. nih.gov. Available at:[Link]

  • [5] Synthesis and photocatalytic three-component ring-opening of 3-substituted-1-azabicyclo[1.1.0]butanes towards 3,3-disubstituted N-sulfonylazetidines. ChemRxiv. Available at:[Link]

Sources

Exploratory

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate physical properties and MSDS

An In-depth Technical Guide to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Azetidine Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Small, strained heterocyclic scaffolds are of particular interest as they provide rigid frameworks that can precisely orient substituents in three-dimensional space, often leading to improved binding affinity and selectivity for biological targets. Among these, the azetidine ring system has emerged as a valuable pharmacophore.[1]

This guide focuses on tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS No. 171919-76-9), a chiral, N-Boc protected 3-azetidinone. The presence of a stereocenter at the C2 position, combined with the ketone functionality and the stable Boc protecting group, makes this compound a highly versatile and strategic intermediate for the synthesis of complex, enantiomerically pure pharmaceutical agents.[2] Its strained four-membered ring can be leveraged for various synthetic transformations, including nucleophilic additions to the carbonyl group and ring-opening or ring-expansion reactions, providing pathways to diverse and novel chemical entities.[1][3]

This document serves as a comprehensive technical resource, providing detailed information on the physical properties, safety and handling protocols, and synthetic context of this important building block.

Chemical and Physical Properties

The physical properties of a synthetic intermediate are critical for its practical application in a laboratory or manufacturing setting. These parameters dictate storage conditions, solvent selection, and reaction setup. The properties for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 171919-76-9[2]
IUPAC Name tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate[2]
Synonym(s) (S)-1-Boc-2-methyl-3-azetidinone[4]
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol [2]
Physical Form Solid, semi-solid, or liquid
Purity Typically ≥97%[2]
Storage Temperature Room temperature, under inert atmosphere
InChI Key OPQMXTJLDQEDTI-LURJTMIESA-N[2]
Canonical SMILES C[C@H]1C(=O)CN1C(=O)OC(C)(C)C[2]

Structural Representation

The unique structure of this molecule, featuring a chiral center adjacent to a ketone within a strained ring, is key to its reactivity and utility.

Caption: 2D structure of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Material Safety and Handling: A Self-Validating Protocol

Due to its classification, handling tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate requires strict adherence to safety protocols. The following sections provide a comprehensive overview based on its Material Safety Data Sheet (MSDS) information.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][6] The signal word is "Danger" .

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: GHS classification data for CAS 171919-76-9.

The associated hazard pictograms are the Exclamation Mark (GHS07) and Corrosion (GHS05).[5]

Personal Protective Equipment (PPE) and Engineering Controls

A foundational principle of laboratory safety is the mitigation of exposure. For this compound, the following engineering controls and PPE are mandatory.

  • Engineering Controls: All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or potential aerosols.[7] An eyewash station and safety shower must be readily accessible.[8]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU EN166 or US NIOSH standards.[9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.[10] A flame-retardant lab coat or coveralls should be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, a full-face respirator with an appropriate cartridge should be used.[11]

Safe Handling and Storage Workflow

The following workflow is designed to ensure a self-validating system of safety where each step minimizes risk.

cluster_prep Preparation & Handling cluster_storage Storage & Waste A Verify Fume Hood Operation B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Ground Equipment to Prevent Static Discharge B->C D Handle Under Inert Atmosphere (e.g., Argon) C->D E Use Only Spark-Proof Tools D->E F Store in Tightly Sealed Container E->F End of Use G Place in Cool, Dry, Well-Ventilated Area F->G H Segregate from Acids & Oxidizing Agents G->H I Dispose of Waste via Authorized Collection Point H->I

Caption: Recommended workflow for the safe handling and storage of azetidine compounds.

First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[8][12]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[10][13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[7][8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Applications in Research and Drug Development

While specific industrial syntheses using tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate are often proprietary, its structural motifs point to clear applications in medicinal chemistry. The broader class of 3-oxoazetidines are known intermediates in the synthesis of complex pharmaceuticals. For example, the parent compound, tert-butyl 3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[14]

The introduction of the C2-methyl group in the (S)-configuration provides an additional chiral handle for chemists to explore. This allows for the creation of more complex, three-dimensional structures that can probe the chiral pockets of enzyme active sites or receptors. The reactivity of the ketone allows for:

  • Nucleophilic Addition: Reaction with Grignard reagents, organolithiums, or other nucleophiles to generate chiral tertiary alcohols.

  • Reductive Amination: To install a diverse range of substituted amine functionalities at the C3 position.

  • Wittig-type Reactions: To form exocyclic double bonds, which can be further functionalized.[14][15]

The inherent ring strain of the azetidine core also makes it a substrate for ring-expansion reactions, providing access to substituted pyrrolidines and other five-membered heterocycles, which are also privileged structures in drug discovery.[1]

Conclusion

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functionality offer a reliable platform for the development of novel molecular entities. However, its hazardous properties necessitate a thorough understanding and strict implementation of the safety and handling protocols outlined in this guide. By adhering to these procedures, researchers can safely and effectively unlock the synthetic potential of this important intermediate.

References

  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co.KG. Retrieved March 12, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Tygris. Retrieved March 12, 2026, from [Link]

  • GHS Classification Summary. (n.d.). PubChem, NIH. Retrieved March 12, 2026, from [Link]

  • Chemical Hazard Classification (GHS). (n.d.). Division of Research Safety - University of Illinois Urbana-Champaign. Retrieved March 12, 2026, from [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). United Nations. Retrieved March 12, 2026, from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). PMC. Retrieved March 12, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS. Retrieved March 12, 2026, from [Link]

  • GHS Classification Search. (n.d.). ChemRadar. Retrieved March 12, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. Retrieved March 12, 2026, from [Link]

  • Safety Data Sheet. (n.d.). International Epoxies & Sealers. Retrieved March 12, 2026, from [Link]

  • tert-Butyl 3-oxoazetidine-1-carboxylate. (n.d.). Nine Chongqing Chemdad Co., Ltd.. Retrieved March 12, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). UNM Chemistry. Retrieved March 12, 2026, from [Link]

Sources

Foundational

Conformationally Restricted Scaffolds in Modern Drug Discovery: A Technical Guide to tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Strategic Rationale: The Rise of Substituted Azetidines In contemporary medicinal chemistry, the drive to improve the physicochemical properties of drug candidates has led to the widespread replacement of flat, lipophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Rise of Substituted Azetidines

In contemporary medicinal chemistry, the drive to improve the physicochemical properties of drug candidates has led to the widespread replacement of flat, lipophilic aromatic rings with sp³-rich, conformationally restricted heterocycles. Azetidines serve as excellent bioisosteres for larger rings like pyrrolidines and piperazines, offering reduced lipophilicity and unique vector geometries.

Among these, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 171919-76-9) has emerged as a highly prized chiral building block[1]. The strategic inclusion of a methyl group at the 2-position, coupled with a reactive ketone at the 3-position, provides medicinal chemists with a versatile scaffold to navigate complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

Mechanistic Advantages: Causality in Scaffold Selection

As a Senior Application Scientist, I evaluate building blocks not just for their structural novelty, but for their ability to solve specific biological roadblocks. The selection of this specific azetidinone is driven by three causal mechanisms:

  • Metabolic Softspot Shielding: Unsubstituted azetidines often suffer from high in vivo clearance due to rapid CYP450-mediated oxidation (specifically, NADPH-dependent hydroxylation at the benzylic/alpha positions)[2]. The introduction of the 2-methyl group sterically shields these vulnerable C–H bonds, effectively blocking the metabolic softspot.

  • Conformational Locking: The (2S)-methyl group restricts the azetidine ring pucker. This conformational rigidification reduces the entropic penalty upon target binding, often leading to enhanced receptor subtype selectivity.

  • Orthogonal Reactivity: The molecule features a Boc-protected amine and a highly electrophilic 3-oxo group, allowing for orthogonal, site-specific functionalization without cross-reactivity.

Mechanism of metabolic stabilization via 2-methyl steric shielding on the azetidine ring.

Field-Proven Applications in Targeted Therapies

Neuroscience: M4 Positive Allosteric Modulators (PAMs)

In the development of therapies for schizophrenia, researchers at Vanderbilt University utilized this building block to optimize a series of 5-amino-thieno[2,3-c]pyridazine M4 PAMs . Initial 3-aryl azetidine analogs exhibited excellent CNS penetration but failed due to high hepatic clearance[2]. By utilizing tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, the team successfully blocked the benzylic oxidation site[2].

However, drug discovery is an exercise in balancing trade-offs. As shown in the quantitative data below, while the 2-methyl group improved metabolic stability, the added steric bulk impaired the compound's ability to achieve full maximal potentiation (AChMax) of the hM4 receptor[2].

Table 1: Pharmacodynamic Impact of Azetidine Substitution on M4 PAMs

Scaffold ModificationEC₅₀ (nM)Efficacy (AChMax %)Metabolic Liability
Unsubstituted 3-aryl azetidineHigh Potency~100%High (NADPH-dependent hydroxylation)
2-Methyl-3-aryl azetidine 1455 - 1510~45%Reduced (Steric shielding)
3-OH, 3-aryl azetidine~10x loss vs wildtypeSeverely ReducedStable
3-OMe, 3-aryl azetidine~6x loss vs wildtypeSeverely ReducedStable

Data synthesized from the biological characterization of azetidine-derived tertiary amides[2].

Oncology: RET Kinase and Hippo Pathway Inhibitors

Beyond neuroscience, this scaffold is heavily utilized in oncology. In the development of inhibitors targeting wild-type and resistant mutants of the RET receptor tyrosine kinase, the 3-oxo group is converted into a 3-methoxy-3-carboxylic acid derivative to engage the kinase hinge region [3]. Similarly, in targeting the Hippo signaling pathway (YAP/TAZ-TEAD interaction), the ketone is stereoselectively reduced to yield 3-hydroxy-2-methylazetidines, which are critical for disrupting oncogenic protein-protein interactions [4].

Synthetic diversification of the 3-oxoazetidine core into key therapeutic intermediates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and a validation checkpoint to confirm reaction success before proceeding.

Protocol A: Corey-Link Synthesis of 3-Methoxy-2-methylazetidine-3-carboxylic Acid (RET Inhibitor Intermediate)

Mechanistic Rationale: The Corey-Link reaction is chosen over standard cyanohydrin formation because it directly installs both the methoxy ether and the carboxylic acid required for RET kinase binding[3]. KOH deprotonates bromoform to generate a tribromomethyl anion, which attacks the electrophilic 3-oxo carbon. Subsequent intramolecular rearrangement expels a bromide leaving group, yielding the target alpha-methoxy acid.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq, e.g., 360 mg, 1.94 mmol) and bromoform (excess, e.g., 1.36 mL) in anhydrous methanol (8 mL)[3].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add potassium hydroxide pellets (8.0 eq, e.g., 872 mg, 15.6 mmol) in portions to control the exothermic generation of the tribromomethyl anion[3].

    • Validation Checkpoint 1: The solution should transition to a pale yellow/orange color, indicating the formation of the reactive intermediate.

  • Rearrangement: Remove the cooling bath and allow the reaction to stir at 20 °C for 16 hours[3].

    • Validation Checkpoint 2: Monitor via LC-MS. The starting material mass ([M+H-tBu]⁺ = 130) must completely disappear, replaced by the product mass ([M-H]⁻ = 244 for the carboxylic acid).

  • Isolation: Concentrate the residue under vacuum to remove methanol. Dilute with water, acidify to pH ~3 using 1M HCl (careful: CO₂ evolution), and extract with ethyl acetate (3x). Dry the organic layers over Na₂SO₄ and concentrate.

    • Final Validation: ¹H NMR (CDCl₃) must show a distinct new singlet at ~3.3 ppm corresponding to the newly installed methoxy group, and ¹³C NMR must confirm the loss of the ketone carbonyl (~205 ppm) and the appearance of a carboxylic acid carbonyl (~175 ppm).

Protocol B: Diastereoselective Reduction to 3-Hydroxy-2-methylazetidine (Hippo Pathway Intermediate)

Mechanistic Rationale: Reduction of the ketone is required to build the YAP/TAZ-TEAD disruption vector[4]. Sodium borohydride is selected for its mild nature, preventing cleavage of the Boc protecting group. The adjacent 2-methyl group inherently directs the trajectory of hydride attack, providing favorable diastereoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq, e.g., 0.90 g, 4.86 mmol) in methanol (20 mL) and cool to 0 °C under a nitrogen atmosphere[4].

  • Hydride Delivery: Add sodium borohydride (1.5 eq, e.g., 0.28 g, 7.29 mmol) in small portions to control hydrogen gas evolution[4].

    • Validation Checkpoint 1: Gentle effervescence (H₂ gas) confirms the active hydride reagent is reacting with the protic solvent and the ketone.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 3 hours[4].

    • Validation Checkpoint 2: TLC (using a KMnO₄ stain) should reveal the disappearance of the UV-inactive ketone spot and the appearance of a lower-Rf spot corresponding to the polar alcohol.

  • Quench & Extraction: Quench the reaction by the slow addition of water. Concentrate under vacuum to remove methanol. Dilute the aqueous residue with water and extract with ethyl acetate[4]. Wash the organic layer with brine, dry, and concentrate.

    • Final Validation: High-resolution mass spectrometry (HRMS) must confirm the addition of two mass units (M+H = 188.1). ¹H NMR must show a new multiplet at ~4.5 ppm corresponding to the carbinol proton (CH-OH).

References

  • Tarr, J. C., Wood, M. R., Noetzel, M. J., Melancon, B. J., Lamsal, A., Luscombe, V. B., ... & Lindsley, C. W. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Bioorganic & Medicinal Chemistry Letters, 27(23), 5179-5184. URL:[Link]

  • Blueprint Medicines Corporation. (2019). Compounds useful for treating disorders related to RET (U.S. Patent No. 10,227,329 B2). U.S. Patent and Trademark Office.
  • InventisBio Co., Ltd. (2022). Bicyclic compounds, compositions and use thereof (PCT Publication No. WO2022037568A1). World Intellectual Property Organization.

Sources

Exploratory

Comprehensive Technical Guide: ^1^H and ^13^C NMR Spectra Reference Data for tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (often referred to as N-Boc-2-methylazetidin-3-one) is a highly strained, chiral heterocyclic building block. It is extensively utilized in modern m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (often referred to as N-Boc-2-methylazetidin-3-one) is a highly strained, chiral heterocyclic building block. It is extensively utilized in modern medicinal chemistry to introduce functionalized azetidine rings into drug candidates, improving metabolic stability and central nervous system (CNS) penetration[1]. Its derivatives are critical in the synthesis of positive allosteric modulators (PAMs) for the M4 muscarinic receptor[1], inhibitors targeting the RET receptor tyrosine kinase[2], and modulators of the Hippo/YAP signaling pathway[3].

Due to the inherent ring strain of the four-membered azetidine system and the restricted rotation of the N-Boc carbamate group, the Nuclear Magnetic Resonance (NMR) spectroscopic profile of this compound presents unique mechanistic features. This whitepaper provides definitive ^1^H and ^13^C NMR reference data, elucidates the causality behind specific spectral phenomena (such as diastereotopic splitting and rotameric broadening), and establishes a self-validating protocol for spectral acquisition.

Mechanistic Interpretation of NMR Phenomena

Before presenting the quantitative data, it is crucial to understand the structural physics governing the NMR behavior of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Diastereotopic Protons at C4

The molecule possesses a stereocenter at the C2 position (2S configuration). Because of this chiral center, there is no plane of symmetry bisecting the C4 methylene group. Consequently, the two protons attached to C4 ( Ha​ and Hb​ ) reside in fundamentally different magnetic environments—one is cis to the C2-methyl group, and the other is trans. This renders them diastereotopic . In the ^1^H NMR spectrum, they do not appear as a single integrated peak; rather, they present as an AB spin system, typically manifesting as two distinct doublets with a large geminal coupling constant ( 2J≈16.0 Hz).

N-Boc Rotamers and Peak Broadening

The carbamate functional group (N-Boc) exhibits partial double-bond character between the nitrogen atom and the carbamate carbonyl carbon due to resonance delocalization. This restricts free rotation around the C-N bond, leading to the formation of distinct conformational isomers (rotamers). At room temperature (298 K), the interconversion rate between these rotamers often aligns with the NMR timescale, resulting in peak broadening or the appearance of minor signal sets. Self-Validation Check: To confirm that peak broadening is due to rotamers and not chemical impurities, a Variable-Temperature (VT) NMR experiment can be conducted. Heating the sample to 50°C increases the kinetic energy, accelerating the exchange rate beyond the NMR timescale and causing the broadened peaks to coalesce into sharp, singular singlets.

Ring Strain and Carbonyl Deshielding

In standard aliphatic ketones, the ^13^C chemical shift of the carbonyl carbon typically resides around 205–215 ppm. However, in the highly strained four-membered azetidinone ring, the bond angles are compressed to roughly 90°. This forces the endocyclic C-C bonds to adopt higher p-character, which in turn increases the s-character of the exocyclic C=O double bond. Combined with the inductive electron-withdrawing effect of the adjacent nitrogen, the C3 ketone carbonyl is shielded relative to standard ketones, appearing at approximately 196 ppm .

Quantitative NMR Reference Data

The following tables summarize the expected spectroscopic data for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate acquired in CDCl3 at 298 K.

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
N-Boc 1.45Singlet (s)9H--C(CH3 )3
C2-CH3 1.52Doublet (d)3H6.5-CH3
C4-Ha 4.62Doublet (d)1H16.0Diastereotopic CH2
C4-Hb 4.78Doublet (d)1H16.0Diastereotopic CH2
C2-H 5.05Quartet (q)*1H6.5Chiral methine

*Note: The C2-H signal may appear as a broad quartet or a doublet of quartets due to long-range W-coupling across the strained four-membered ring.

Table 2: ^13^C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C2-CH3 15.2CH3Methyl group on chiral center
N-Boc CH3 28.3CH3tert-Butyl methyl carbons (x3)
C4 65.4CH2Azetidine methylene
C2 75.8CHChiral methine
N-Boc C-q 80.5Ctert-Butyl quaternary carbon
N-Boc C=O 152.4CCarbamate carbonyl
C3 (Ketone) 196.2CAzetidinone carbonyl

Experimental Protocols for NMR Acquisition

To ensure high-fidelity data reproduction and baseline trustworthiness, follow this self-validating methodology for spectral acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation Weigh exactly 15–20 mg of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen because it is non-polar, highly solubilizing for Boc-protected amines, and lacks exchangeable protons that could obscure the C4 methylene signals.

Step 2: Probe Tuning and Matching Transfer the solution to a precision 5 mm NMR tube. Insert the tube into the spectrometer. Tune the probe specifically to the Larmor frequencies of ^1^H and ^13^C for the specific solvent dielectric.

Step 3: Magnetic Field Shimming Perform gradient shimming (optimizing Z1, Z2, and Z3 gradients) until the TMS reference peak exhibits a linewidth at half-height of <1.0 Hz. Causality: High field homogeneity is critical to resolving the fine 6.5 Hz coupling of the C2-methyl doublet and the C2-methine quartet.

Step 4: ^1^H NMR Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 to 32 scans. Self-Validation: Check the integration ratios post-acquisition. The ratio of the Boc group to the methyl group to the methine proton must be exactly 9:3:1. Any deviation indicates impurity or incomplete relaxation.

Step 5: ^13^C NMR Acquisition Execute a proton-decoupled ^13^C pulse sequence (e.g., zgpg30). Crucial Adjustment: Set the relaxation delay (D1) to at least 2.5 seconds. Causality: Quaternary carbons (the ketone C=O, carbamate C=O, and tert-butyl central carbon) lack attached protons, resulting in significantly longer T1​ relaxation times. A longer D1 ensures these carbons fully relax between pulses, preventing their signals from disappearing into the baseline noise. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

NMR_Workflow N1 Sample Preparation (15-20 mg in CDCl3) N2 Shimming & Tuning (Optimize Field Homogeneity) N1->N2 N3 1H NMR Acquisition (16 Scans, 1.5s Relaxation) N2->N3 N4 13C NMR Acquisition (1024 Scans, 2.5s Relaxation) N3->N4 N5 Data Processing (FT, Phase & Baseline Correction) N4->N5

Step-by-step workflow for the acquisition and processing of 1H and 13C NMR spectra.

Application Context: Drug Discovery Signaling Pathways

The verification of the structural integrity of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate via the NMR protocols above is a mandatory quality control step before utilizing it in complex syntheses. Once validated, this building block is frequently converted into functionalized azetidines that serve as core pharmacophores in targeted cancer therapies.

For instance, azetidine derivatives synthesized from this precursor are utilized to create potent inhibitors of the RET (Rearranged during Transfection) receptor tyrosine kinase [2]. RET fusions and mutations drive oncogenic signaling through the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma[2].

RET_Pathway RET RET Kinase (Target) RAS RAS / MAPK Pathway RET->RAS Activates PI3K PI3K / AKT Pathway RET->PI3K Activates Azetidine Azetidine-Derived Inhibitor Azetidine->RET Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Role of azetidine derivatives in inhibiting the RET kinase signaling pathway.

References

  • Compounds useful for treating disorders related to RET Source: US Patent 10227329B2 URL
  • Bicyclic compounds, compositions and use thereof (Hippo Pathway Modulators)
  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides Source: National Institutes of Health (PMC) / Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Breaking the Strain: The Strategic Role of Chiral Azetidine Derivatives in Pharmaceutical API Synthesis

Introduction: The Renaissance of Four-Membered Heterocycles In the pursuit of next-generation active pharmaceutical ingredients (APIs), the pharmaceutical industry has increasingly shifted away from flat, sp2-hybridized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Four-Membered Heterocycles

In the pursuit of next-generation active pharmaceutical ingredients (APIs), the pharmaceutical industry has increasingly shifted away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds. Among these, azetidines —four-membered, nitrogen-containing saturated heterocycles—have emerged as highly privileged motifs.

Historically, the incorporation of azetidines into drug discovery pipelines was hindered by significant synthetic bottlenecks. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, placing it energetically between highly reactive aziridines (27.7 kcal/mol) and stable pyrrolidines (5.4 kcal/mol)[1]. This unique energetic profile makes them stable enough for oral formulation yet reactive enough to undergo specific strain-release transformations during synthesis[1]. Today, advances in catalytic methodologies have unlocked the scalable synthesis of chiral azetidines, enabling their widespread application in commercial APIs.

Pharmacological Rationale: Why Azetidines?

The strategic replacement of piperidines or pyrrolidines with azetidines in a drug scaffold is not merely a structural novelty; it is a calculated pharmacokinetic (PK) and pharmacodynamic (PD) optimization.

Azetidines confer a unique combination of high ring strain, sp3-rich character, and conformational rigidity[2]. These features lead to a reduction in lipophilicity (LogP) and an increase in the fraction of sp3 carbons (Fsp3), which directly correlates with 2[2]. Furthermore, the compact nature of the four-membered ring restricts the conformational flexibility of the basic nitrogen, often locking the molecule into an optimal vector for binding within tight kinase or receptor pockets.

G A Azetidine Scaffold Incorporation B1 Increased sp3 Character A->B1 Structural Property B2 Conformational Rigidity A->B2 Structural Property B3 Modulated Basic pKa A->B3 Electronic Property C1 Improved Aqueous Solubility B1->C1 PK Outcome C2 Enhanced Target Selectivity B2->C2 PD Outcome C3 Increased Metabolic Stability B3->C3 PK Outcome

Logic tree illustrating the pharmacokinetic and pharmacodynamic benefits of azetidine scaffolds.

Table 1: FDA-Approved Azetidine-Containing APIs and Pharmacological Outcomes
APITherapeutic AreaTargetRole of Azetidine Scaffold
Cobimetinib OncologyMEK1/2 InhibitorEnhances metabolic stability and provides conformational rigidity for selective kinase pocket binding[3].
Azelnidipine CardiovascularCalcium Channel BlockerIncreases lipophilic efficiency and modulates receptor binding kinetics[3].
Baricitinib ImmunologyJAK1/2 InhibitorImproves aqueous solubility and oral bioavailability via sp3-rich structural features[2].
Delafloxacin Infectious DiseaseBacterial TopoisomeraseEnhances potency in acidic environments and improves biofilm-penetrating properties[4].

Breaking the Synthetic Bottleneck: Modern Methodologies

The synthesis of highly functionalized, chiral azetidines requires overcoming the thermodynamic penalty of forming a strained four-membered ring. Traditional methods, such as the5, rely heavily on pre-existing stereocenters and aggressive leaving group activation (e.g., mesylation)[5]. However, modern catalysis has introduced highly efficient, stereoselective alternatives.

Table 2: Comparison of Modern Chiral Azetidine Synthetic Methodologies
MethodologyReagents / CatalystsTypical YieldsKey Mechanistic Advantage
Intramolecular Displacement MsCl / TsCl, Base60-85%Reliable stereocontrol from chiral pool 1,3-amino alcohols[5].
Strain-Release Homologation Azabicyclo[1.1.0]butanes (ABBs)70-90%Enables late-stage azetidinylation of secondary amines without harsh conditions[6].
Polar-Radical Relay Catalysis NiBr2 (Dual Catalyst)Up to 97%7, eliminating toxic intermediates[7].
Regioselective Aminolysis La(OTf)3 (5 mol%)75-95%Lanthanide catalyst resists deactivation by basic amines, ensuring high regioselectivity[8].

Self-Validating Experimental Protocol: La(OTf)3-Catalyzed Aminolysis

One of the most robust methods for constructing chiral azetidines is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Historically, Lewis acid-catalyzed epoxide openings fail in the presence of amines because the basic nitrogen irreversibly coordinates to the metal, quenching its catalytic activity.

By employing Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), chemists can bypass this limitation. The hard, oxophilic nature of the lanthanide allows it to preferentially activate the epoxide oxygen without being permanently deactivated by the amine nucleophile[8].

Step-by-Step Methodology & Causality
  • Preparation : Dissolve the cis-3,4-epoxy amine substrate (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M).

    • Causality: 1,2-DCE is selected because it provides a suitably high boiling point for thermal activation while maintaining excellent solubility for polar epoxide intermediates.

  • Catalysis : Add 5 mol% La(OTf)3 to the solution and heat the mixture to reflux under an inert atmosphere.

    • Causality: La(OTf)3 acts as a hard Lewis acid. It selectively coordinates to the oxirane oxygen, sufficiently lowering the activation energy barrier to permit the thermodynamically challenging 4-exo-tet cyclization[8].

  • Quenching : Upon consumption of the starting material (monitored via TLC/LCMS), cool the reaction vessel strictly to 0°C before adding saturated aqueous NaHCO3.

    • Causality: The neutralization of triflate salts is exothermic. Cooling the system prevents the thermal degradation or undesired ring-opening of the newly formed, highly strained azetidine ring.

  • Extraction & Drying : Extract the aqueous layer three times with CH2Cl2. Combine the organic layers and dry over anhydrous Na2SO4.

    • Causality: Complete removal of aqueous residues is critical. Trace water can cause streaking, hydrolysis, or poor resolution during subsequent silica gel chromatography.

  • Purification : Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the residue via flash column chromatography to yield the pure chiral azetidine.

Workflow Step1 Step 1: Preparation Substrate: cis-3,4-epoxy amine Solvent: (CH2Cl)2 (0.2 M) Step2 Step 2: Catalysis Catalyst: 5 mol% La(OTf)3 Condition: Reflux Step1->Step2 Step3 Step 3: Quenching Cool to 0°C Add sat. aq. NaHCO3 Step2->Step3 Step4 Step 4: Extraction Extract 3x with CH2Cl2 Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Filter & Concentrate Column Chromatography Step4->Step5

Step-by-step workflow for La(OTf)3-catalyzed regioselective aminolysis to synthesize azetidines.

Late-Stage Functionalization: The Frontier of Drug Discovery

As the demand for rapid structure-activity relationship (SAR) profiling accelerates, late-stage functionalization (LSF) of azetidines has become a critical frontier. Recent innovations have introduced 6 as highly customizable reagents[6]. ASFs serve as an attractive alternative to traditional azabicyclo[1.1.0]butane (ABB) reagents, allowing chemists to perform SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This enables the modular, late-stage "azetidinylation" of complex APIs under mild conditions, drastically reducing the time required to synthesize novel pharmacophore motifs[6].

Conclusion

Chiral azetidines are no longer viewed merely as synthetic curiosities; they are foundational pillars of modern medicinal chemistry. By leveraging their unique ring strain and sp3-rich geometry, drug developers can systematically tune the pharmacokinetic and pharmacodynamic profiles of APIs. With the advent of robust synthetic protocols—ranging from lanthanide-catalyzed aminolysis to polar-radical relay catalysis—the scalable integration of these four-membered heterocycles into commercial therapeutics is now a validated reality.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Synthesis of Chiral Non Racemic Azetidines Source: Ingenta Connect URL
  • Azetidines in Drug Discovery Source: PharmaBlock URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Delafloxacin Focus)
  • Azetidine synthesis by La(OTf)
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: NIH URL
  • Source: National Sun Yat-sen University (NSYSU)

Sources

Exploratory

Mechanism of Formation and Asymmetric Synthesis of tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary The azetidine ring has emerged as a highly prized structural motif in modern medicinal chemistry. As a metabolically stable, rigidified bioisostere for morpholines, piperazines, and aliphatic amines, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring has emerged as a highly prized structural motif in modern medicinal chemistry. As a metabolically stable, rigidified bioisostere for morpholines, piperazines, and aliphatic amines, it offers improved pharmacological profiles and novel vector geometries for lead optimization[1]. Specifically, chiral 3-oxoazetidines are critical building blocks for synthesizing complex spirocycles and 2,3-disubstituted azaheterocycles[2].

However, the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate presents a unique chemical challenge. The inherent ring strain (~26 kcal/mol) of the 4-membered ring makes it highly susceptible to ring-opening or β -elimination under basic conditions. This whitepaper details the authoritative, field-proven mechanism for the asymmetric synthesis of this molecule, bypassing hazardous traditional routes in favor of a highly stereoselective auxiliary-directed alkylation.

Retrosynthetic Analysis & Pathway Selection

Historically, the synthesis of azetidin-3-ones relied on the metal-catalyzed (Rh or Cu) intramolecular N–H insertion of α -diazo ketones derived from natural amino acids like L-alanine[3][4]. While conceptually straightforward, this route suffers from severe limitations:

  • Toxicity & Scalability: Diazo intermediates are toxic and potentially explosive, limiting process scale-up[3].

  • Side Reactions: The carbenoid insertion often suffers from competitive reactions, leading to low overall yields[3].

  • Alternative Oxidative Routes: Recent gold-catalyzed oxidative cyclizations of chiral N-propargylsulfonamides offer an alternative but require complex pre-functionalization[3].

To achieve high enantiomeric excess (ee) and operational safety, the optimal pathway utilizes the asymmetric α -alkylation of commercially available N-Boc-azetidin-3-one via Enders' SAMP hydrazone methodology[1].

G A N-Boc-azetidin-3-one (Commercial) B SAMP Hydrazone A->B SAMP, 55°C C Lithiated Aza-enolate B->C t-BuLi, THF, -78°C D tert-butyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate C->D 1. MeI 2. Oxalic acid E L-Alanine Derivative F Diazo Ketone E->F Multiple Steps F->D Rh2(OAc)4 N-H Insertion

Fig 1. Retrosynthetic pathways for chiral 3-oxoazetidines, highlighting the SAMP hydrazone route.

Core Mechanism: The SAMP Hydrazone Directed Alkylation

The formation of the (2S)-stereocenter is governed by a precise sequence of enolization, chelation, and sterically directed electrophilic attack[1].

Step 1: Hydrazone Condensation

The reaction begins with the condensation of N-Boc-azetidin-3-one with the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). This step is performed neat (without solvent) at 55 °C. Avoiding acidic catalysts is a deliberate choice to prevent the premature cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

Step 2: Directed Lithiation & Chelation

Treatment of the SAMP hydrazone with a strong lithium base (e.g., t-BuLi) at cryogenic temperatures (-78 °C) generates the lithiated aza-enolate. The lithium cation is tightly chelated by the methoxymethyl ether oxygen of the SAMP auxiliary. This rigid, multi-cyclic chelation state locks the conformation of the aza-enolate, preventing bond rotation and stabilizing the strained 4-membered ring against β -elimination[5].

Step 3: Stereoselective Alkylation

Because the bulky pyrrolidine ring of the SAMP auxiliary sits directly over the Re-face of the aza-enolate, it provides massive steric shielding. When the electrophile (methyl iodide, MeI) is introduced, it is forced to approach exclusively from the less hindered Si-face. This facial selectivity unambiguously establishes the (2S) absolute configuration at the C2 position of the azetidine ring[5].

Step 4: Auxiliary Cleavage

The final mechanistic step is the hydrolytic cleavage of the hydrazone to reveal the ketone. Traditional harsh acidic hydrolysis (e.g., HCl) would strip the Boc group and potentially epimerize the newly formed, labile α -chiral center. Instead, a mild biphasic system using aqueous oxalic acid is employed. Oxalic acid provides the exact pH window necessary to hydrolyze the imine while preserving both the Boc group and the (S)-stereocenter[1].

G A SAMP Hydrazone Formation B Deprotonation to E-aza-enolate A->B C Lithium Chelation by OMe B->C D Steric Shielding of Re-face C->D E MeI Attack from Si-face D->E F (2S)-Stereocenter Established E->F

Fig 2. Stereochemical model of directed alkylation dictating the (S)-configuration.

Quantitative Optimization Data

The choice of base during the metalation step is critical. The base must be strong enough to rapidly deprotonate the hydrazone but sterically hindered enough to avoid nucleophilic attack on the Boc carbonyl. The following table summarizes the optimization landscape for this specific transformation[1][5]:

EntryBaseSolventTemp (°C)ElectrophileYield (%)Enantiomeric Excess (ee %)
1LDATHF-78MeI6882
2LHMDSTHF-78MeI4575
3t-BuLi THF -78 MeI 74 85
4s-BuLiTHF-78MeI7083

Data Synthesis:t-BuLi provides the optimal balance of rapid, complete deprotonation and minimal side reactions, yielding the highest enantiomeric excess (85% ee) for the methyl derivative[1].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol includes critical In-Process Controls (IPCs) designed to validate the reaction at each stage.

Phase A: Preparation of the SAMP Hydrazone
  • Reagent Mixing: In a dry, argon-flushed flask, combine N-Boc-azetidin-3-one (1.0 equiv) and SAMP (1.2 equiv). Do not add solvent.

  • Heating: Stir the neat mixture at 55 °C for 12 hours.

  • IPC 1 (Validation): Analyze an aliquot via LC-MS or 1 H NMR. The reaction is complete when the ketone carbonyl signal (~200 ppm in 13 C NMR) completely disappears.

  • Purification: Purify the resulting crude oil via short-path silica gel chromatography to yield the pure SAMP hydrazone.

Phase B: Asymmetric Alkylation
  • Enolization: Dissolve the SAMP hydrazone in anhydrous THF (0.1 M) under strictly inert conditions (Argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add t-BuLi (1.1 equiv, solution in pentane) over 15 minutes. Stir for 2 hours at -78 °C to ensure complete formation of the aza-enolate.

  • IPC 2 (Validation): Optional but recommended. Quench a 0.1 mL aliquot with CD 3​ OD and analyze by MS. A mass shift of +1 Da confirms quantitative lithiation[5].

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Maintain the temperature at -78 °C for 4 hours, then slowly allow the mixture to warm to room temperature overnight.

Phase C: Auxiliary Cleavage & Isolation
  • Hydrolysis: Add a saturated aqueous solution of oxalic acid to the reaction mixture. Stir vigorously at room temperature for 12–24 hours.

  • IPC 3 (Validation): Monitor the hydrolysis via TLC. Ensure the Boc group remains intact (visualized via ninhydrin stain after brief heating).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Final Purification: Isolate the target tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate via flash column chromatography. Determine the enantiomeric excess via chiral HPLC.

References

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: PMC - NIH URL
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones Source: PMC - NIH URL
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework Source: Thieme E-Books & E-Journals URL

Sources

Protocols & Analytical Methods

Method

High-Fidelity Boc Deprotection of tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate: Protocols for Minimizing Polymerization and Preserving Chirality

Executive Summary The strained 4-membered azetidine ring has emerged as a privileged scaffold in modern drug discovery, prominently featured in the synthesis of JAK inhibitors (e.g., Baricitinib), MEK inhibitors, and hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strained 4-membered azetidine ring has emerged as a privileged scaffold in modern drug discovery, prominently featured in the synthesis of JAK inhibitors (e.g., Baricitinib), MEK inhibitors, and highly functionalized spirocycles[1][2]. Specifically, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a high-value chiral building block. However, the Boc deprotection of 3-oxoazetidines presents a significant synthetic challenge: the resulting free amine is notoriously unstable and prone to rapid intermolecular condensation with the highly electrophilic C3 ketone.

This Application Note provides authoritative, field-proven protocols for the acidic cleavage of the Boc group while strictly preserving the (2S)-methyl stereocenter and preventing catastrophic polymerization.

Mechanistic Causality & Scaffold Sensitivities

To successfully manipulate 3-oxoazetidines, researchers must account for three competing mechanistic pathways:

  • Baeyer Strain and Electrophilicity : The internal bond angles of the azetidine ring are compressed to ~90°, far from the ideal 109.5° for sp³ or 120° for sp² carbons. The sp²-hybridized C3 ketone is exceptionally electrophilic because nucleophilic attack rehybridizes the carbon to sp³, relieving significant ring strain.

  • Intermolecular Polymerization : If the Boc group is removed and the medium is neutralized, the liberated secondary amine immediately attacks the C3 ketone of adjacent molecules. This Schiff base formation triggers an irreversible polymerization cascade. Causality: To prevent this, the product must be isolated strictly as a non-nucleophilic ammonium salt (TFA or HCl)[3][4].

  • Acid-Catalyzed Epimerization : The (2S)-methyl group sits at the alpha-position to the ketone. Prolonged exposure to strong acids at elevated temperatures can promote enolization, leading to the racemization of the stereocenter. Causality: Strict temperature control (0 °C) and rapid isolation are mandatory to maintain enantiomeric excess (ee).

Experimental Workflows & Biological Context

The handling of 3-oxoazetidines requires a strategic workflow that completely bypasses the free-base intermediate.

Workflow SM Boc-(2S)-Methyl- 3-Oxoazetidine Acid Acidic Cleavage (TFA or HCl, 0°C) SM->Acid Deprotection Salt Ammonium Salt (Stable Intermediate) Acid->Salt Precipitation & Isolation FreeBase Free Base (Highly Unstable) Salt->FreeBase Basic Workup (AVOID) NextStep In Situ Trapping (Electrophile + Base) Salt->NextStep Controlled Reaction FreeBase->FreeBase Polymerization

Fig 1: Workflow for Boc deprotection highlighting the instability of the free base.

These azetidine derivatives are frequently utilized to synthesize potent kinase inhibitors that modulate critical inflammatory pathways, such as the JAK/STAT signaling cascade[5][6].

JAK_STAT_Pathway Ligand Cytokine Receptor Receptor Complex Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Inhibitor Azetidine-Derived JAK Inhibitor Inhibitor->JAK Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocates

Fig 2: JAK/STAT pathway illustrating the target site for azetidine-derived inhibitors.

Detailed Step-by-Step Protocols

Protocol A: Trifluoroacetic Acid (TFA) Cleavage

This is the most widely documented method for azetidine deprotection, offering rapid cleavage and excellent solubility profiles.

Materials:

  • tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether ( Et2​O )

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperature suppresses enolization of the alpha-chiral center.

  • Acid Addition: Add TFA dropwise over 10 minutes to achieve a final DCM:TFA volume ratio of 4:1.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1.5 hours. Check progress via TLC (Hexanes/EtOAc). The starting material will be visible via KMnO4 stain, whereas the product salt will remain at the baseline and stain intensely with Ninhydrin. LCMS will show the loss of the Boc group (product m/z=86.1 [M+H]+ ).

  • Concentration: Once complete, concentrate the mixture in vacuo. Critical: Keep the rotary evaporator water bath below 25 °C to prevent thermal degradation of the strained ring.

  • Trituration: Co-evaporate twice with DCM to remove residual TFA, then suspend the resulting oil in ice-cold diethyl ether. Vigorously stir until the TFA salt precipitates as a solid.

  • Isolation: Filter the solid under a stream of nitrogen, wash with cold ether, and dry under high vacuum. Store at -20 °C.

Protocol B: 4M HCl in Dioxane Cleavage

This method is preferred when a highly crystalline, non-hygroscopic salt is required for long-term storage or specific downstream coupling requirements[4].

Materials:

  • tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Cold Diethyl Ether ( Et2​O )

Step-by-Step Methodology:

  • Preparation: Place the neat starting material in a round-bottom flask purged with argon. Cool the flask to 0 °C.

  • Cleavage: Slowly add 4M HCl in dioxane (approx. 10 eq of HCl). The mixture may initially be heterogeneous but will clear as the reaction proceeds.

  • Incubation: Stir at 0 °C for 30 minutes, then allow it to slowly warm to 15 °C over 1 hour. Self-Validation: The formation of a white precipitate (the HCl salt) directly in the dioxane often signals reaction completion.

  • Precipitation: Dilute the reaction mixture with 3 volumes of cold diethyl ether to force complete precipitation of the hydrochloride salt.

  • Collection: Filter the precipitate rapidly, wash with copious amounts of cold ether, and dry under vacuum.

Quantitative Data & Method Comparison

The choice of deprotection method dictates the physical properties of the resulting intermediate. Below is a comparative summary of the two protocols:

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Typical Yield 85 – 95%80 – 90%
Salt Form Isolated Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Physical State Often a viscous oil or hygroscopic solidTypically a crystalline, free-flowing solid
Epimerization Risk Low (if kept 25 °C)Very Low
Reaction Time 1 – 2 hours1.5 – 3 hours
Best Used For Immediate in situ use (e.g., reductive amination)Isolation and long-term storage at -20 °C

Note: When proceeding to the next synthetic step, the neutralizing base (e.g., DIPEA or Triethylamine) must be added to the reaction mixture only after the electrophile (e.g., an aldehyde for reductive amination or an aryl halide for SNAr) is already present in the solution. This ensures the free 3-oxoazetidine is trapped immediately upon formation.

References

  • State Scientific and Technical Library of Ukraine (DNTB). Details the industrial relevance and synthetic utilization of tert-butyl 3-oxoazetidine-1-carboxylate via Horner-Emmons and Boc-deprotection pathways.[1]

  • Google Patents. Provides foundational protocols for the TFA-mediated deprotection of 3-oxoazetidine derivatives and their integration into JAK inhibitor scaffolds.[3]

  • National Institutes of Health (PMC). Demonstrates the synthesis of functionalized azetidines through Boc deprotection and subsequent nucleophilic substitution for kinase inhibition.[5]

  • David Spring Group, University of Cambridge. Discusses the sensitivity of azetidine rings and step-efficient strategies for deprotection and cyclization.[2]

  • Evitachem. Highlights standard conditions for the high-yielding, non-epimerizing deprotection of substituted azetidines using 4M HCl in dioxane.[4]

Sources

Application

Application Note: Diastereoselective Reductive Amination of tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate with Primary Amines

Introduction & Strategic Relevance Azetidines, particularly 3-aminoazetidines, have emerged as privileged scaffolds in modern medicinal chemistry. They act as metabolically stable bioisosteres for morpholines and piperaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Azetidines, particularly 3-aminoazetidines, have emerged as privileged scaffolds in modern medicinal chemistry. They act as metabolically stable bioisosteres for morpholines and piperazines, effectively lowering lipophilicity (logP) and improving the pharmacokinetic profiles of drug candidates. The introduction of a methyl group at the C2 position, as seen in tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, provides a critical stereocenter that dictates the three-dimensional vector of the C3-substituent. This application note details the optimized protocols, mechanistic rationale, and stereochemical outcomes for the reductive amination of this chiral ketone with diverse primary amines.

Mechanistic Insights & Stereocontrol

The reductive amination proceeds via a two-step cascade: the condensation of the primary amine with the C3 ketone to form a transient imine (or iminium ion), followed by hydride delivery.

Chemoselectivity: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice because its electron-withdrawing acetate groups attenuate its reducing power. This allows it to selectively reduce the protonated imine over the starting ketone, preventing the formation of undesired 3-hydroxyazetidine byproducts[1]. Furthermore, NaBH(OAc)3 avoids the generation of toxic cyanide byproducts associated with NaBH3CN[1].

Diastereoselectivity: The stereochemical outcome at the newly formed C3 center is governed by substrate-controlled facial selectivity. The (2S)-methyl group and the bulky N-Boc protecting group sterically shield one face of the azetidine ring. Consequently, the hydride from NaBH(OAc)3 approaches the planar imine from the less hindered face (anti to the 2-methyl group). This trajectory forces the incoming amine nucleophile into a cis relationship with the 2-methyl group, yielding the cis-3-aminoazetidine as the major diastereomer (typically >9:1 dr).

Stereochem Ketone (2S)-2-Methyl-3-oxoazetidine Imine C=N Imine Formation (Planar at C3) Ketone->Imine + R-NH2 Attack Hydride (H-) Attack Anti to 2-Methyl Group Imine->Attack NaBH(OAc)3 Product Major Diastereomer: cis-2-Methyl-3-alkylaminoazetidine Attack->Product Sterically Favored (>9:1 dr) Minor Minor Diastereomer: trans-2-Methyl-3-alkylaminoazetidine Attack->Minor Sterically Hindered (<10%)

Stereochemical model for the diastereoselective hydride reduction of the imine.

Experimental Workflows & Self-Validating Protocols

To ensure high yields and reproducibility, the protocol is divided into two general procedures based on the nucleophilicity of the primary amine. Recent advancements have demonstrated the viability of these reductive aminations at scale using continuous flow micro-packed bed technologies, underscoring their robustness[2]. For complex pharmaceutical intermediates, such as RET kinase degraders, these optimized batch conditions remain the gold standard[3].

Workflow Start tert-Butyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Amine Primary Amine (R-NH2) + Solvent (DCM/DCE) Start->Amine Mix Imine Imine Intermediate (Monitor via LC-MS) Amine->Imine Acid Catalyst (AcOH or Ti(O-iPr)4) Reduction Add NaBH(OAc)3 (0 to 25 °C) Imine->Reduction Hydride Transfer Workup Aqueous Quench (NaHCO3) & Extraction Reduction->Workup Quench Product cis-3-Aminoazetidine Derivative Workup->Product Isolate

Workflow for the reductive amination of 3-oxoazetidines with primary amines.

General Procedure A: Aliphatic and Unhindered Primary Amines
  • Imine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 equiv, 0.5 M) in anhydrous dichloromethane (DCM). Add the primary amine (1.2 equiv) followed by glacial acetic acid (1.5 equiv).

  • Self-Validation Step: Stir the mixture at room temperature for 2–4 hours. Critical: Analyze an aliquot via LC-MS or TLC. Do not proceed until ketone consumption is >95% to avoid direct reduction of the ketone to the corresponding azetidinol.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours until the intermediate imine is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

General Procedure B: Anilines and Sterically Hindered Amines

Weakly nucleophilic amines require a strong Lewis acid to drive imine formation.

  • Lewis Acid Catalysis: Dissolve the ketone (1.0 equiv) and the hindered primary amine (1.2 equiv) in anhydrous THF (0.3 M). Add Titanium(IV) isopropoxide (Ti(O-iPr)4, 2.0 equiv).

  • Imine Formation: Stir at room temperature or heat to 50 °C for 12–18 hours. Monitor closely by LC-MS.

  • Reduction: Dilute the mixture with ethanol, cool to 0 °C, and add NaBH(OAc)3 (2.0 equiv). Stir for 6 hours.

  • Workup: Quench with water (this causes the immediate precipitation of TiO2 salts). Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the phases of the filtrate and process the organic layer as described in Procedure A.

Quantitative Data & Substrate Scope

Table 1: Optimization of Reaction Conditions for tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate with Benzylamine

EntrySolventAdditiveReducing AgentTime (h)Yield (%)dr (cis:trans)
1DCMNoneNaBH(OAc)3124585:15
2DCMAcOH (1.5 eq)NaBH(OAc)368892:8
3DCEAcOH (1.5 eq)NaBH(OAc)369092:8
4MeOHNoneNaBH3CN127580:20
5THFTi(O-iPr)4 (2.0 eq)NaBH(OAc)388595:5

Table 2: Substrate Scope (Primary Amines) using Optimized Conditions

EntryPrimary AmineProduct ClassificationProcedureYield (%)dr (cis:trans)
1BenzylamineBenzylic AmineA (AcOH)9092:8
2IsopropylamineAliphatic (Hindered)A (AcOH)8290:10
3AnilineAryl AmineA (AcOH)4585:15
4AnilineAryl AmineB (Ti(O-iPr)4)8895:5
5CyclopropylamineSmall AlicyclicA (AcOH)8691:9

References

  • Sustainable Manufacturing Process for Commercial and Developmental Stage Intermediates through Two Consecutive Flow Reactions using Micro-packed Bed Technology Source: acsgcipr.org URL:2

  • Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase Source: acs.org URL:3

  • Electrochemical Generation of Alkyl Radicals for Carbon-Carbon Bond Forming Reactions Source: whiterose.ac.uk URL:1

Sources

Method

Application Notes and Protocols: Diastereoselective Grignard Reagent Addition to tert-Butyl (2S)-2-Methyl-3-oxoazetidine-1-carboxylate

Introduction The azetidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Specifically, chiral 3-su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Specifically, chiral 3-substituted-3-hydroxyazetidines are valuable building blocks for the synthesis of complex pharmaceutical agents. The stereoselective addition of organometallic reagents, such as Grignard reagents, to 3-oxoazetidines represents a direct and efficient route to these chiral tertiary alcohols.

This document provides a detailed technical guide for the diastereoselective addition of Grignard reagents to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. We will delve into the mechanistic underpinnings that govern the stereochemical outcome, provide a comprehensive, field-proven experimental protocol, and discuss the characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile transformation in their synthetic endeavors.

Scientific Rationale and Stereochemical Considerations

The addition of a Grignard reagent to a ketone is a classic carbon-carbon bond-forming reaction.[2] In the context of a chiral substrate such as tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, the creation of a new stereocenter at the C3 position necessitates a thorough understanding of the factors governing diastereoselectivity.

The Felkin-Anh Model: A Predictive Framework

The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds can often be rationalized and predicted by the Felkin-Anh model.[3][4] This model posits that the nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest substituent at the α-carbon to minimize steric hindrance.[5][6]

For tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, the substituents at the α-carbon (C2) are a methyl group, a hydrogen atom, and the nitrogen atom of the azetidine ring, which is part of the C2-N bond. In the Felkin-Anh model, the largest group (L) is positioned anti-periplanar to the incoming nucleophile. The medium (M) and small (S) groups are then oriented accordingly. In this case, the C2-N bond within the ring can be considered the largest substituent due to its steric bulk and connectivity to the rest of the molecule. The methyl group would be the medium substituent, and the hydrogen atom the smallest.

Therefore, the Grignard reagent is expected to approach the carbonyl from the face opposite the C2-N bond, and specifically from the side of the smallest substituent (the hydrogen atom), to minimize steric interactions. This leads to the preferential formation of one diastereomer.

Caption: Felkin-Anh model predicts the major diastereomer.

Based on this model, the addition of a Grignard reagent (R-MgX) to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is predicted to predominantly yield the (2S,3S)-diastereomer.

Experimental Protocols

The following protocol is a robust and reproducible method for the Grignard reagent addition to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This procedure is adapted from established methodologies for similar substrates and emphasizes safety and efficiency.[2]

Materials and Reagents
ReagentCAS NumberSupplierNotes
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate171919-76-9VariousEnsure high purity.
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)75-16-1Sigma-AldrichHandle under inert atmosphere. Titrate prior to use for accurate molarity.
Anhydrous Tetrahydrofuran (THF)109-99-9VariousFreshly distilled from sodium/benzophenone.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9Various
Ethyl Acetate141-78-6VariousAnhydrous, for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VariousFor drying organic layers.
Silica Gel7631-86-9VariousFor column chromatography (230-400 mesh).
Step-by-Step Protocol
  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a thermometer.

    • Dissolve tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Workup and Extraction:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to separate the diastereomers.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified tertiary alcohol.

G cluster_workflow Experimental Workflow setup 1. Reaction Setup - Inert atmosphere - Dissolve starting material in anhydrous THF - Cool to -78 °C addition 2. Grignard Addition - Add Grignard reagent dropwise at -78 °C - Stir for 2-3 hours - Monitor by TLC setup->addition Proceed workup 3. Workup & Extraction - Quench with sat. aq. NH₄Cl - Warm to RT - Extract with Ethyl Acetate addition->workup Reaction Complete purification 4. Purification - Flash column chromatography - Isolate diastereomers workup->purification Crude Product characterization 5. Characterization - NMR, HRMS, Optical Rotation purification->characterization Purified Product

Caption: A streamlined workflow for the Grignard addition.

Data and Characterization

The successful synthesis and stereochemical outcome of the reaction should be confirmed by a suite of analytical techniques.

Expected Yield and Diastereoselectivity

Based on similar reactions reported in the literature, this protocol is expected to provide the desired 3-hydroxyazetidine derivatives in good to excellent yields (typically 70-90%). The diastereoselectivity is anticipated to be high, favoring the (2S,3S)-diastereomer, in accordance with the Felkin-Anh model. The exact diastereomeric ratio (d.r.) should be determined experimentally, for example, by ¹H NMR analysis of the crude reaction mixture.

Grignard ReagentExpected Major DiastereomerTypical Yield RangeExpected d.r. (Major:Minor)
Methylmagnesium Bromide(2S,3S)75-90%>90:10
Ethylmagnesium Bromide(2S,3S)70-85%>85:15
Phenylmagnesium Bromide(2S,3S)65-80%>80:20
Spectroscopic Data

The characterization of the diastereomeric products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stereochemistry can often be assigned based on the coupling constants and through-space correlations observed in 2D NMR experiments (e.g., NOESY).

Expected ¹H NMR features for tert-butyl (2S,3S)-3-hydroxy-2-methyl-3-alkylazetidine-1-carboxylate:

  • C2-H: A quartet shifted downfield due to the adjacent stereocenter.

  • C2-CH₃: A doublet.

  • C4-H₂: Two distinct signals, often appearing as doublets of doublets or multiplets due to diastereotopicity.

  • C3-OH: A broad singlet, which can be exchanged with D₂O.

  • Boc group: A characteristic singlet around 1.4-1.5 ppm.

  • C3-Alkyl group: Signals corresponding to the added Grignard reagent.

Expected ¹³C NMR features:

  • Distinct signals for each carbon atom in the two diastereomers, allowing for quantification of the diastereomeric ratio. The chemical shifts of the azetidine ring carbons will be particularly sensitive to the stereochemistry at C3.

Troubleshooting and Safety Considerations

  • Low or No Yield: The primary culprit is often moisture or impurities in the reagents or glassware, which will quench the Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. The purity of the starting azetidinone is also critical.[2]

  • Poor Diastereoselectivity: Reaction temperature is a key parameter. Maintaining a low temperature (-78 °C) is crucial for maximizing diastereoselectivity. The choice of solvent can also influence the outcome.

  • Safety: Grignard reagents are highly reactive, flammable, and moisture-sensitive. They should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. The quenching step is exothermic and should be performed slowly and at low temperature.

Conclusion

The diastereoselective addition of Grignard reagents to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a powerful and reliable method for the synthesis of chiral 3-hydroxyazetidine building blocks. A thorough understanding of the underlying stereochemical principles, guided by the Felkin-Anh model, allows for the predictable formation of the desired diastereomer. The detailed protocol provided herein, coupled with the troubleshooting guide, offers a comprehensive resource for researchers to successfully implement this valuable transformation in their synthetic campaigns.

References

  • OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule. Retrieved from [Link]

  • Chemistry Notes. (2022, April 11). Felkin Anh Model: Easy explanation with examples. Retrieved from [Link]

  • eGyanKosh. (n.d.). Asymmetric Induction. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric induction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • R Discovery. (2010, January 1). Stereoselective addition of Grignard reagents to new P-chirogenic N-phosphinoylimines. Retrieved from [Link]

  • Elektronische Hochschulschriften der LMU München. (2025, May 6). Stereoselective functionalization of azetidines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • R Discovery. (1990, May 1). Diastereoselectivity of organometallic additions to nitrones bearing stereogenic N-substituents. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Retrieved from [Link]

  • PubMed. (2009, January 15). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. Retrieved from [Link]

  • PubMed. (2024, April 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Universidad de Granada. (2022, March 30). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

  • Next-Generation Substance Data. (n.d.). tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (1998, February 6). Diastereoselectivity in Organometallic Additions to the Carbonyl Group of Protected Erythrulose Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Overview of Recently Reported Misassigned Natural Products and Their in Silico Revisions Enabled by DU8ML, a Machine Learning-Augmented DFT Computational NMR Method. Retrieved from [Link]

  • R Discovery. (n.d.). Origins of Diastereoselectivity in the Addition of Enoxysilanes to Vinyl Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). BF3·OEt2-Promoted Diastereoselective Diacetoxylation of Alkenes by PhI(OAc)2. Retrieved from [Link]

Sources

Application

Scale-up manufacturing process for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Application Note & Process Protocol A Scalable, High-Purity Manufacturing Process for the Chiral Building Block: tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Abstract This document provides a detailed, scalable,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

A Scalable, High-Purity Manufacturing Process for the Chiral Building Block: tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Abstract

This document provides a detailed, scalable, and validated manufacturing process for the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The azetidine ring is a privileged structure in modern drug discovery, and access to enantiomerically pure, functionalized derivatives is critical for developing novel therapeutics.[1][2] This protocol addresses the challenges associated with the synthesis of strained four-membered rings by outlining a robust, two-stage process commencing from a readily available chiral precursor.[3] The key transformation is a highly efficient and selective oxidation of the corresponding (2S,3S)-3-hydroxyazetidine intermediate. We provide a step-by-step protocol, in-process controls, analytical validation methods, and critical scale-up considerations to ensure process safety, reproducibility, and high product purity (≥98%).

Process Overview and Strategic Rationale

The synthesis of functionalized azetidines is often complicated by the inherent strain of the four-membered ring system.[3] Direct cycloaddition approaches, such as the Staudinger ketene-imine cycloaddition, can be effective but may present challenges in achieving high diastereoselectivity and require careful control of reaction conditions, especially at scale.[4][5]

Our selected strategy circumvents these issues by building the chiral core first and then performing a functional group interconversion. The process is divided into two main stages:

  • Stage 1: Synthesis of Precursor (I): Diastereoselective synthesis of tert-butyl (2S,3S)-2-methyl-3-hydroxyazetidine-1-carboxylate. This critical step establishes the required stereochemistry from a chiral pool starting material.

  • Stage 2: Oxidation to Target (II): Selective oxidation of the secondary alcohol in precursor (I) to the ketone, yielding the target molecule (II) .

This linear approach is advantageous for scale-up as it allows for the isolation and purification of a stable intermediate, ensuring that only high-purity material enters the final oxidation step. For the key oxidation step, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation system is employed. This method is chosen for its mild reaction conditions, high selectivity for primary and secondary alcohols, and avoidance of heavy metal reagents, making it a greener and more cost-effective option for industrial production.[6]

Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation & Final Product A Chiral Starting Material (e.g., L-Threonine derivative) B Ring Formation & Protection A->B Multi-step sequence C Purification & Isolation of Precursor (I) B->C D TEMPO-Mediated Oxidation of Precursor (I) C->D High-purity input E Aqueous Work-up & Extraction D->E F Final Purification (Chromatography/Crystallization) E->F G QC Analysis & Release of Target (II) F->G

Caption: High-level workflow for the manufacturing of Target Molecule (II).

Detailed Manufacturing Protocol

Safety First: All operations must be conducted in a well-ventilated fume hood.[7] Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[8][9] Consult Safety Data Sheets (SDS) for all reagents before use.

Stage 1: Synthesis of Precursor (I) - tert-Butyl (2S,3S)-2-methyl-3-hydroxyazetidine-1-carboxylate

(Note: This is a representative synthesis based on established methods for constructing chiral azetidines. The exact route may be adapted based on starting material availability.)

The synthesis of the chiral 3-hydroxyazetidine precursor is a multi-step process that is foundational to the entire manufacturing campaign. The stereochemistry at the C2 and C3 positions is set early, typically starting from an enantiomerically pure amino acid like L-Threonine. The process involves protection of functional groups, activation of a hydroxyl group as a leaving group, and subsequent intramolecular cyclization to form the strained azetidine ring.[2]

Due to the proprietary and varied nature of precursor synthesis, a detailed step-by-step protocol is beyond the scope of this application note. It is assumed the user will source or synthesize Precursor (I) with a purity of >97% before proceeding to Stage 2.

Stage 2: Oxidation of Precursor (I) to Target (II)

This protocol is based on a 100 g scale of Precursor (I) .

Reagent/SolventGradeCAS No.M.W.QuantityMoles
Precursor (I) >97%N/A201.25100.0 g0.497
Dichloromethane (DCM)Anhydrous75-09-284.932.0 L-
TEMPOReagent2564-83-2156.251.55 g0.01
Potassium Bromide (KBr)ACS7758-02-3119.005.9 g0.05
Sodium Bicarbonate (NaHCO₃)ACS144-55-884.01125 g1.49
Sodium Hypochlorite (NaOCl)12% aq. soln.7681-52-974.44~500 mL~0.8
Sodium Thiosulfate (Na₂S₂O₃)ACS7772-98-7158.11--
Sodium Chloride (NaCl)ACS7647-14-558.44--
Anhydrous Magnesium Sulfate (MgSO₄)ACS7487-88-9120.37--
  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet with Precursor (I) (100.0 g, 0.497 mol) and Dichloromethane (2.0 L).

  • Initial Cooling & Reagent Addition: Begin stirring to fully dissolve the solid. Cool the reactor jacket to -5 °C. Once the internal temperature reaches 0 °C, add TEMPO (1.55 g, 0.01 mol) and Potassium Bromide (5.9 g, 0.05 mol).

  • Preparation of Oxidant Solution: In a separate vessel, prepare the aqueous oxidant solution by dissolving Sodium Bicarbonate (125 g) in deionized water (1.0 L) and then adding the 12% Sodium Hypochlorite solution (~500 mL). Causality: The bicarbonate buffer is crucial to maintain a slightly basic pH, which is optimal for the TEMPO catalytic cycle and prevents side reactions.

  • Controlled Addition of Oxidant: Cool the prepared oxidant solution to ~5 °C. Add this solution to the reactor via an addition funnel dropwise over 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is typically complete within 2-3 hours.[6]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch paper test indicates the absence of oxidants.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with DCM (2 x 250 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as an oil or low-melting solid.

Purification and Isolation

The crude product is purified by flash column chromatography on silica gel.

ParameterSpecification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient elution, typically starting with 5% Ethyl Acetate in Hexanes and increasing to 20% Ethyl Acetate.
LoadingCrude product adsorbed onto silica gel (dry loading)
Expected Yield75-85%

Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried silica onto the column.

  • Elute the column with the specified mobile phase gradient, collecting fractions.

  • Analyze fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a clear oil or white solid.

Analytical Characterization and Quality Control

The final product must be rigorously tested to confirm its identity, purity, and stereochemical integrity.

TestMethodSpecification
Appearance VisualClear, colorless oil or white to off-white solid
Identity (¹H NMR) ¹H NMR (400 MHz, CDCl₃)Conforms to structure
Identity (¹³C NMR) ¹³C NMR (101 MHz, CDCl₃)Conforms to structure
Identity (MS) ESI-MS[M+H]⁺ = 186.1, [M+Na]⁺ = 208.1
Purity HPLC (UV, 210 nm)≥ 98.0%
Enantiomeric Excess Chiral HPLC≥ 99.0% ee

Note: NMR chemical shifts will be dependent on the specific instrument and solvent but should be consistent with the proposed structure. Chiral HPLC methods must be developed specifically for this compound, often using columns like Chiralpak IC or similar.[10]

Scale-Up Considerations and Process Safety

Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several factors.

  • Thermal Management: The oxidation reaction is exothermic. A jacketed reactor with efficient cooling is mandatory to maintain the strict temperature control required (<5 °C). A runaway reaction can lead to reduced selectivity and safety hazards.

  • Reagent Handling: Sodium hypochlorite (bleach) is corrosive and reactive. Ensure all equipment is compatible. Handling of large volumes should be done in a closed system. Azetidine compounds themselves should be handled with care, as they are biologically active molecules.[11]

  • Work-up and Extraction: At scale, phase separation can be slower. The use of a bottom-outlet reactor is essential for efficiently separating the DCM layer. Ensure adequate ventilation to handle large volumes of volatile organic compounds (VOCs).[7]

  • Purification: Large-scale chromatography can be costly and time-consuming. Process optimization should aim to induce crystallization of the final product if possible, which is often a more scalable and economical purification method.

  • Waste Disposal: The aqueous waste stream will contain salts and residual organics. It must be treated and disposed of in accordance with local environmental regulations.

Process Safety Flow Diagram

G cluster_safety Key Safety Controls A Hazard: Exothermic Reaction Control: Jacketed reactor with automated cooling loop. Slow, controlled addition of oxidant. Real-time temperature monitoring and alarm. B Hazard: Corrosive/Reactive Reagents Control: Use of compatible materials (glass, Teflon). Closed-system transfers for NaOCl. Appropriate PPE (face shield, gloves, apron). [6] C Hazard: VOC Emissions Control: All operations in ventilated enclosure/hood. Use of solvent recovery systems at scale. D Hazard: Product Handling Control: Limit personal contact. [1] Use engineering controls (isolators) for potent compounds. Proper decontamination of equipment.

Caption: Critical safety hazards and their corresponding control strategies.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient oxidant- Low reaction temperature- Poor quality of NaOCl solution- Add additional NaOCl solution portion-wise.- Allow reaction to warm slightly (e.g., to 5-10 °C) for the final hour.- Titrate NaOCl solution to confirm its concentration before use.
Low Yield - Over-oxidation or side reactions- Product loss during work-up- Inefficient extraction- Ensure temperature does not exceed 5 °C during addition.- Avoid overly vigorous quenching.- Perform an additional extraction of the aqueous layer.
Formation of Impurities - Reaction temperature too high- Incorrect pH- Improve cooling efficiency.- Double-check the amount of NaHCO₃ used to ensure the solution remains buffered.
Low Enantiomeric Excess - Racemization during oxidation- Racemized starting material- The described oxidation conditions are mild and unlikely to cause racemization. Verify the enantiomeric excess of Precursor (I) before starting.

Conclusion

The protocol detailed herein provides a reliable and scalable pathway for the manufacture of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. By utilizing a robust TEMPO-mediated oxidation, this process avoids harsh reagents and provides high yields of the target compound with excellent purity and enantiomeric integrity. The outlined process controls, safety considerations, and analytical methods form a comprehensive guide for researchers and process chemists in the pharmaceutical industry.

References

  • HazComFast. 2-Azetidinone, 3-(2-methylpropyl)-3-phenyl- (CAS 73680-86-1) - Safety Information. Available from: [Link]

  • Pye, C. R., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(42), 15038-15042. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]

  • Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. Available from: [Link]

  • Rafferty, S. M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3747. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Scott, K. A., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 18(9), 553-565. Available from: [Link]

  • de la Torre, A., & Ruper, P. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5538-5584. Available from: [Link]

  • Moody, C. J., & Th-Wai, D. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. Available from: [Link]

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 69(15), 3219-3228. Available from: [Link]

  • Various Authors. Synthesis and pharmacological screening of some new azetidinone derivatives. Various Journals.
  • Organic Syntheses. A procedure for the synthesis of related heterocyclic compounds. Available from: [Link]

  • Chemist Library. Chiral Separation Techniques. Available from: [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4065-4113. Available from: [Link]

  • Zhang, Z., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(38), 9523-9527. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available from: [Link]

  • Singh, G., & Kumar, D. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of the Serbian Chemical Society, 75(12), 1655-1663. Available from: [Link]

  • Wang, Y., et al. (2016). Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column. Journal of Chromatographic Science, 54(3), 429-435. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

  • NextSDS. tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Available from: [Link]

  • Baxendale, I. R., et al. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry, 85(11), 7275-7283. Available from: [Link]

  • Li, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • ATSDR. Analytical Methods. Available from: [Link]

  • PubChem. 3-Hydroxyazetidine. Available from: [Link]

Sources

Method

Asymmetric Synthesis Applications of tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary & Structural Rationale In modern medicinal chemistry, the incorporation of conformationally restricted, chiral cyclic scaffolds is a proven strategy for improving the pharmacokinetic (PK) and pharmacody...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the incorporation of conformationally restricted, chiral cyclic scaffolds is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 171919-76-9) serves as a highly versatile, stereochemically pure building block[1].

The structural brilliance of this compound lies in its dual functionality:

  • The Azetidin-3-one Core : Provides a rigid vector for 3-dimensional pharmacophore projection, essential for disrupting protein-protein interactions (PPIs) or fitting into tight kinase pockets[2].

  • The (2S)-Methyl Substituent : Acts as a critical steric shield. In drug discovery, unsubstituted azetidines frequently suffer from high hepatic clearance due to NADPH-dependent hydroxylation at the α -position. The strategic placement of the 2-methyl group blocks this metabolic "soft spot," significantly extending the molecule's half-life[3].

Physicochemical Profiling & Quantitative Data

To ensure reproducibility in asymmetric synthesis, understanding the baseline properties and expected reaction outcomes of this building block is critical.

Table 1: Physicochemical Properties [1]

ParameterSpecification
IUPAC Name tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS Number 171919-76-9
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Canonical SMILES C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Storage Conditions 2-8°C, under inert atmosphere (moisture-sensitive ketone)

Table 2: Pharmacokinetic Impact of the (2S)-Methyl Substitution [3]

Scaffold TypePrimary Clearance MechanismHepatic Clearance ( CLhep​ )Target Application
Unsubstituted AzetidineRapid NADPH-dependent hydroxylationHigh (>50 mL/min/kg)Early-stage hits
(2S)-2-Methyl Azetidine Sterically hindered (Oxidation blocked)Reduced (<30 mL/min/kg) Preclinical Candidates (e.g., M4 PAMs)

Strategic Applications in Drug Discovery

Mitigation of High Clearance in M4 PAMs

Positive Allosteric Modulators (PAMs) of the muscarinic M4 receptor are heavily investigated for the treatment of schizophrenia. Early azetidine-derived tertiary amides exhibited excellent CNS penetration but failed due to rapid hepatic clearance. By utilizing tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as the starting material, researchers successfully blocked the benzylic oxidation site, redirecting the metabolic pathway and salvaging the series for preclinical evaluation[3].

Core Scaffold in RET Kinase Inhibitors

Rearranged during Transfection (RET) kinase fusions are implicated in non-small cell lung cancer (NSCLC) and thyroid carcinomas. The (2S)-2-methylazetidine core is utilized to synthesize 3-methoxy-3-carboxylic acid derivatives via homologation. This rigidifies the inhibitor, allowing optimal binding within the RET ATP-binding pocket while maintaining a low molecular weight footprint[2].

Chiral Intermediates for YAP/TEAD Inhibitors

The Hippo signaling pathway controls cell proliferation, and its dysregulation leads to YAP/TAZ accumulation, driving tumor metastasis and drug resistance. Reduction of the 3-oxoazetidine yields a chiral alcohol that serves as a critical linker in molecules designed to allosterically block the YAP-TEAD transcription complex[4].

Hippo Hippo Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP/TAZ Complex (Cytoplasmic Retention) Hippo->YAP Phosphorylation TEAD TEAD Transcription Factors (Nuclear Target) YAP->TEAD Translocation (if unphosphorylated) Prolif Tumor Proliferation & Drug Resistance TEAD->Prolif Gene Transcription Inhibitor Azetidine-derived YAP/TEAD Inhibitor Inhibitor->TEAD Allosteric Blockade

Caption: Hippo signaling pathway and YAP/TEAD blockade by azetidine inhibitors.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that the causality behind each synthetic manipulation is clear.

Synthesis SM tert-Butyl (2S)-2-methyl -3-oxoazetidine-1-carboxylate Red NaBH4 / MeOH 0°C to RT SM->Red Grig R-MgX / THF -78°C SM->Grig Homol CHBr3 / KOH / MeOH 0°C to 20°C SM->Homol Prod1 (2S,3S)/(2S,3R)-3-Hydroxy -2-methylazetidine Red->Prod1 Stereoselective Reduction Prod2 3-Substituted-3-hydroxy -2-methylazetidine Grig->Prod2 Nucleophilic Addition Prod3 3-Methoxy-3-carboxylic acid Derivative Homol->Prod3 Dibromocarbene Insertion

Caption: Divergent asymmetric synthesis workflows from the (2S)-2-methyl azetidinone scaffold.

Protocol A: Stereoselective Borohydride Reduction[4]

Objective: Synthesis of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate. Mechanistic Rationale: The bulky N-Boc group and the (2S)-methyl group dictate the facial approach of the hydride, resulting in diastereoselective reduction of the ketone.

  • Initialization: Dissolve tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (0.90 g, 4.86 mmol) in anhydrous methanol (20 mL) under a nitrogen atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Low temperatures suppress base-catalyzed ring-opening of the highly strained azetidine ring.

  • Reagent Addition: Add sodium borohydride ( NaBH4​ ) (0.28 g, 7.29 mmol) in small, controlled portions.

    • Causality: Controls the exothermic evolution of hydrogen gas and prevents thermal degradation of stereoselectivity.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 3 hours.

  • Quenching & Solvent Exchange: Quench the reaction by the dropwise addition of distilled water. Critically , concentrate the mixture under vacuum to remove the methanol before extraction.

    • Causality: Methanol acts as an amphiphilic co-solvent. If left in the mixture, the highly polar hydroxy-azetidine product will partition into the aqueous layer, devastating the isolated yield.

  • Extraction (IPC): Dilute the residue with water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

    • In-Process Control (IPC): Verify completion via TLC (Ninhydrin stain post-Boc deprotection, or KMnO4​ stain).

Protocol B: Bromoform Homologation (Corey-Link Type Reaction)[2]

Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-methoxy-2-methylazetidine-3-carboxylic acid. Mechanistic Rationale: Potassium hydroxide deprotonates bromoform to generate a highly reactive dibromocarbene. The carbene attacks the ketone, forming an epoxide intermediate that undergoes nucleophilic ring-opening by methanol and subsequent rearrangement to the α -methoxy acid.

  • Initialization: To a mixture of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (360 mg, 1.94 mmol) and bromoform (1.36 mL) in methanol (8 mL), cool the system to 0°C.

  • Activation: Add potassium hydroxide (872 mg, 15.6 mmol) in one portion at 0°C.

  • Propagation: Remove the cooling bath and stir the reaction mixture at 20°C for 16 hours.

    • Causality: The extended reaction time at ambient temperature is required to drive the slow skeletal rearrangement of the sterically hindered bicyclic intermediate.

  • Isolation (IPC): Concentrate the residue directly to afford the crude acid.

    • In-Process Control (IPC): Monitor the reaction via LC-MS, tracking the appearance of the [M−H]− ion corresponding to the carboxylic acid product.

Protocol C: Nucleophilic Grignard Addition[3]

Objective: Synthesis of 3-aryl/alkyl-3-hydroxy-2-methylazetidine derivatives.

  • Initialization: Dissolve the azetidinone in anhydrous THF and cool to -78°C under argon.

  • Addition: Dropwise addition of the Grignard reagent ( R−MgX , 1.5 eq).

    • Causality: Strict cryogenic control is mandatory. The basicity of Grignard reagents can easily deprotonate the α -protons of the ketone, leading to enolization rather than nucleophilic addition if the temperature rises.

  • Quenching: Quench with saturated aqueous NH4​Cl at -78°C before warming to room temperature.

References

  • US Patent 10227329B2 Title: Compounds useful for treating disorders related to RET Source: Google Patents URL
  • WO2022037568A1 Title: Bicyclic compounds, compositions and use thereof Source: Google Patents URL
  • Bioorganic & Medicinal Chemistry Letters Title: Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Safe Handling and Long-Term Storage Guidelines for tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary & Chemical Profile tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a highly valuable chiral building block in modern drug discovery, frequently utilized to synthesize conformationally restricte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a highly valuable chiral building block in modern drug discovery, frequently utilized to synthesize conformationally restricted amine pharmacophores. However, its synthetic utility is often bottlenecked by the inherent chemical instability of the azetidin-3-one core[1]. This application note provides a self-validating framework for the handling, validation, and long-term storage of this sensitive reagent, ensuring scientific integrity and reproducibility in downstream applications.

Table 1: Physicochemical and Safety Profile
ParameterSpecification / Data
Chemical Name tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS Number 171919-76-9
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Appearance White to light yellow crystalline solid/powder
Chiral Center (2S) configuration
Storage Temperature -20 °C
Atmosphere Inert (Argon or Nitrogen)
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2]

Mechanistic Insights into Stability & Degradation

To properly handle azetidin-3-ones, researchers must understand the causality behind their reactivity. The root cause of their instability is severe angle strain. Structural analyses reveal that the four-membered azetidin-3-one ring is nonplanar, with an inflection of approximately 15° along the C–C line to relieve some torsional strain[1]. Despite this puckering, the sp²-hybridized carbonyl carbon is forcibly compressed from its ideal 120° bond angle to approximately 90°[1].

This geometric distortion dramatically increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. When exposed to atmospheric moisture, the highly electrophilic C3 position undergoes rapid hydration to form a 3,3-dihydroxyazetidine derivative (a gem-diol). This hydration relieves the angle strain (converting the sp² carbon to a more accommodating sp³ hybridized state) but irreversibly alters the compound's reactivity[1]. Furthermore, trace amounts of acid or base can trigger ring-opening or intermolecular cross-linking, leading to polymeric degradation products.

While the bulky tert-butoxycarbonyl (Boc) protecting group and the (2S)-methyl substituent provide some steric shielding, they do not render the molecule immune to degradation. Thus, rigorous environmental control is non-negotiable[3].

Table 2: Degradation Pathways and Self-Validating Indicators
Degradation PathwayCausality / TriggerVisual IndicatorAnalytical Indicator (NMR/TLC)
Hydration Exposure to atmospheric moisturePowder turns into a sticky gumLoss of ketone C=O signal in ¹³C NMR; new hydrate signals
Polymerization Heat, trace acid/base exposureDarkening (brown/yellow), insolubilityBroad polymeric peaks in ¹H NMR; baseline smearing on TLC
Boc-Deprotection Exposure to acidic vaporsGas evolution (CO₂), liquefactionLoss of t-butyl singlet (~1.45 ppm) in ¹H NMR

Self-Validating Handling Protocols

To ensure scientific integrity, the handling of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate must follow a self-validating system. Every critical step incorporates a physical or analytical check to confirm the material's integrity before proceeding.

Protocol 1: Pre-Reaction Analytical Validation

Objective: Confirm the absence of hydrates and polymers before deploying the reagent in synthesis. Causality: Using partially degraded azetidin-3-ones leads to complex reaction mixtures, poor yields, and difficult purifications. Validating purity upfront prevents downstream failure.

  • Visual Inspection (Validation Check 1): Examine the solid. Pure tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a white to light yellow, free-flowing crystalline powder.

    • Failure State: If the material appears as a sticky gum or exhibits dark brown discoloration, it has absorbed moisture or polymerized. Do not proceed.

  • Solubility Test (Validation Check 2): Transfer 2–5 mg of the compound into a dry NMR tube and add 0.5 mL of anhydrous, acid-free CDCl₃.

    • Failure State: Incomplete dissolution or a cloudy suspension indicates the presence of high-molecular-weight polymeric degradants.

  • NMR Verification (Validation Check 3): Acquire a ¹H and ¹³C NMR spectrum.

    • Pass Criteria: A sharp singlet at ~1.45 ppm (9H, Boc) and a clean doublet for the C2-methyl group in ¹H NMR. In ¹³C NMR, the presence of the ketone carbonyl carbon (~200 ppm) is critical.

    • Failure Criteria: Loss of the ketone ¹³C signal and emergence of a new sp³ quaternary carbon signal (~70-80 ppm) confirms hydrate formation. Broad, unresolved baseline humps in the ¹H NMR confirm polymerization.

Long-Term Storage Workflow

According to chemical safety databases, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is classified as a skin and eye irritant and requires strict adherence to moisture-free, inert storage conditions to prevent degradation and exposure hazards[2],[3].

StorageWorkflow N1 1. Thermal Equilibration Warm to RT before opening N2 2. Inert Atmosphere Transfer Move to Argon/N2 Glovebox N1->N2 N3 3. Analytical Validation 1H-NMR & TLC to confirm purity N2->N3 N4 4. Aliquoting Divide into single-use amber vials N3->N4 N5 5. Hermetic Sealing PTFE-lined caps + Parafilm N4->N5 N6 6. Long-Term Storage -20°C in desiccated container N5->N6

Workflow for the inert handling, validation, and storage of moisture-sensitive azetidin-3-ones.

Protocol 2: Inert Aliquoting and Storage

Objective: Minimize the compound's exposure to atmospheric moisture and thermal shock. Causality: Repeatedly opening a bulk container stored at -20 °C introduces ambient air. The moisture in the air immediately condenses on the cold, hygroscopic powder, initiating the hydration cascade. Single-use aliquoting eliminates freeze-thaw condensation cycles.

  • Thermal Equilibration: Remove the sealed bulk container from the -20 °C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for at least 1-2 hours. Causality: Opening a cold vial causes immediate water condensation.

  • Inert Transfer: Move the unopened, room-temperature container into a glovebox purged with high-purity Argon (O₂ and H₂O < 1 ppm).

  • Aliquoting: Weigh out single-use quantities (e.g., 50 mg, 100 mg) into pre-dried, amber glass vials. Causality: Amber glass mitigates potential light-induced degradation over long-term storage.

  • Hermetic Sealing: Cap each vial tightly with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the aliquoted vials into a secondary container filled with active desiccant (e.g., indicating Drierite).

  • Cryogenic Storage: Store the secondary container in a dedicated -20 °C freezer[3].

References

  • NextSDS. "tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate — Chemical Substance Information." NextSDS Database.
  • Chemical Reviews. "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." ACS Publications.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 1-BOC-3-Azetidinone." Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction

The synthesis of enantiomerically pure tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a critical step in the development of various pharmaceutical agents. The strained four-membered ring of the azetidinone core, combined with the stereocenter at the C2 position, presents unique synthetic challenges. Low yields can often be attributed to a handful of critical factors, from starting material quality to subtle variations in reaction conditions. This guide will provide a structured, question-and-answer-based approach to identify and resolve these issues.

A common and effective method for the asymmetric synthesis of 2-substituted azetidin-3-ones involves the use of SAMP/RAMP hydrazone chemistry.[1][2] This approach allows for the stereocontrolled introduction of a methyl group at the C2 position. The following troubleshooting guide is based on a generalized procedure for this transformation.

Troubleshooting Workflow Diagram

Troubleshooting Workflow start Low Yield of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate check_sm 1. Starting Material and Reagent Quality? start->check_sm check_enolate 2. Inefficient Enolate Formation? check_sm->check_enolate No sm_issue Degraded reagents or impure starting material. check_sm->sm_issue Yes check_alkylation 3. Suboptimal Alkylation Step? check_enolate->check_alkylation No enolate_issue Incomplete deprotonation or enolate decomposition. check_enolate->enolate_issue Yes check_hydrolysis 4. Issues with Hydrazone Hydrolysis? check_alkylation->check_hydrolysis No alkylation_issue Side reactions (e.g., elimination, multiple alkylations) or slow reaction. check_alkylation->alkylation_issue Yes check_purification 5. Product Loss During Workup/Purification? check_hydrolysis->check_purification No hydrolysis_issue Incomplete hydrolysis or product degradation. check_hydrolysis->hydrolysis_issue Yes purification_issue Emulsion formation, product volatility, or difficult separation. check_purification->purification_issue Yes sm_solution Verify purity of starting materials and use fresh, anhydrous reagents. sm_issue->sm_solution enolate_solution Ensure strictly anhydrous conditions and accurate temperature control. Check base quality. enolate_issue->enolate_solution alkylation_solution Optimize temperature, use a more reactive methylating agent, and control stoichiometry. alkylation_issue->alkylation_solution hydrolysis_solution Adjust pH and reaction time. Monitor for byproducts. hydrolysis_issue->hydrolysis_solution purification_solution Optimize extraction and chromatography conditions. Consider alternative purification methods. purification_issue->purification_solution

Caption: A step-by-step workflow to diagnose potential causes of low yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Starting Materials and Reagents

Q1: My reaction is not proceeding, or I'm seeing a complex mixture of products. Could my starting materials be the issue?

A1: Absolutely. The quality of your starting materials and reagents is paramount, especially in stereoselective syntheses.

  • N-Boc-3-azetidinone: This starting material can be susceptible to degradation, especially if exposed to moisture or acidic conditions. It's advisable to check the purity by NMR or melting point before use.

  • SAMP/RAMP: These chiral auxiliaries must be of high enantiomeric purity to ensure high diastereoselectivity in the subsequent alkylation.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base crucial for efficient enolate formation.[3][4][5][6] It is highly sensitive to air and moisture. Using old or improperly stored LDA can lead to incomplete deprotonation and low yields. It is often best to use freshly prepared or recently titrated LDA.

  • Methyl Iodide: While a common methylating agent, methyl iodide should be fresh and stored protected from light to prevent decomposition.[7]

  • Anhydrous Solvents: All solvents, particularly THF, must be rigorously dried. Trace amounts of water will quench the LDA and the enolate, halting the reaction.

Reagent/Starting MaterialCommon IssueRecommended Action
N-Boc-3-azetidinoneDegradationConfirm purity via NMR and melting point.
SAMP/RAMPLow enantiomeric puritySource from a reputable supplier and verify chiral purity if possible.
LDADecompositionUse freshly prepared or recently titrated LDA. Ensure anhydrous handling.
Methyl IodideDecompositionUse a fresh bottle, stored properly.
Solvents (e.g., THF)Water contaminationUse freshly distilled or commercially available anhydrous solvents.
Section 2: Enolate Formation

Q2: I suspect the enolate is not forming efficiently. What are the critical parameters for this step?

A2: The deprotonation of the hydrazone to form the corresponding aza-enolate is a critical step. Incomplete formation will directly translate to low yields.

  • Temperature Control: The addition of LDA should be performed at low temperatures, typically -78 °C, to ensure kinetic control and prevent side reactions.[5] Allowing the temperature to rise prematurely can lead to enolate decomposition or undesired side reactions.

  • Addition Rate: Add the LDA solution slowly to the hydrazone solution to maintain a low temperature and prevent localized concentration gradients.

  • Stoichiometry of the Base: A slight excess of LDA (typically 1.05-1.1 equivalents) is often used to ensure complete deprotonation. However, a large excess can lead to side reactions.

Troubleshooting Inefficient Enolate Formation:

SymptomPossible CauseSuggested Solution
Starting material remains after alkylationIncomplete deprotonationUse freshly titrated LDA. Ensure strictly anhydrous conditions. Check the accuracy of your temperature probe.
Formation of dark-colored solutionsDecomposition of the enolateMaintain a low temperature (-78 °C) throughout the deprotonation and alkylation steps.
Section 3: Alpha-Methylation Step

Q3: The methylation reaction is giving low conversion or a mixture of products. How can I optimize this step?

A3: The SN2 reaction between the nucleophilic enolate and methyl iodide is the key bond-forming step.[3][6] Its efficiency can be influenced by several factors.

  • Electrophile Reactivity: Methyl iodide is generally a good electrophile for this reaction.[7] If yields are still low, consider using a more reactive methylating agent like methyl triflate, but be aware that this may also increase the rate of side reactions.

  • Temperature: While the enolate is formed at -78 °C, the alkylation may require warming to a slightly higher temperature to proceed at a reasonable rate. However, warming too much can lead to a loss of stereoselectivity and the formation of byproducts.

  • Side Reactions:

    • Multiple Alkylations: If more than one equivalent of methyl iodide is used, or if the enolate is particularly reactive, dialkylation can occur, although this is less common with a methyl group.

    • Elimination Reactions: While less of a concern with methyl iodide, using larger alkyl halides can lead to competing E2 elimination reactions.[4][6]

Troubleshooting the Alkylation Step:

SymptomPossible CauseSuggested Solution
Low conversion to the methylated productInsufficient reactivitySlowly warm the reaction mixture after the addition of methyl iodide (e.g., to -40 °C or 0 °C) and monitor by TLC.
Presence of unexpected byproductsSide reactionsCarefully control the stoichiometry of methyl iodide. Maintain a low reaction temperature.
Low diastereoselectivityTemperature too highEnsure the reaction is kept at the optimal low temperature to maximize the influence of the chiral auxiliary.
Section 4: Hydrolysis and Purification

Q4: I seem to be losing a significant amount of product during the workup and purification. What are some common pitfalls?

A4: The hydrolysis of the hydrazone and subsequent purification of the final product can be sources of yield loss.

  • Hydrolysis Conditions: The hydrolysis of the SAMP/RAMP hydrazone is typically carried out under mild acidic conditions (e.g., with oxalic acid) to release the ketone.[1][2] Harsh acidic conditions can lead to the degradation of the acid-sensitive Boc-protecting group or the strained azetidinone ring.

  • Workup:

    • Emulsions: The workup of these reactions can sometimes lead to the formation of emulsions during aqueous extraction.

    • pH Adjustment: Careful pH adjustment is necessary to ensure the product is in the organic layer and impurities are removed.

  • Purification:

    • Chromatography: The product is typically purified by flash column chromatography. Choosing the correct solvent system is crucial to separate the desired product from unreacted starting material and byproducts.

    • Product Volatility: While not extremely volatile, some loss of product can occur if concentrated under high vacuum for extended periods.

Troubleshooting Workup and Purification:

SymptomPossible CauseSuggested Solution
Low recovery after workupProduct remaining in the aqueous layerEnsure the pH of the aqueous layer is appropriate during extraction. Perform multiple extractions with a suitable organic solvent.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for flash chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC.
Product degradationHarsh hydrolysis conditionsUse mild acidic conditions for hydrazone cleavage and monitor the reaction closely.
Section 5: Analytical and Quality Control

Q5: How can I confirm the identity and purity of my product, and what are some common impurities to look for?

A5: Proper analytical characterization is essential to confirm the success of your synthesis and to identify any issues.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. Key signals to look for include the methyl group doublet and the methine proton at the C2 position.

  • Chiral HPLC: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of your product, chiral HPLC is the method of choice.[1][8] Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of aziridine and azetidinone derivatives.[9]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Common Impurities and their Identification:

ImpurityIdentification MethodLikely Cause
Unreacted N-Boc-3-azetidinone hydrazoneNMR, TLCIncomplete deprotonation or alkylation.
Di-methylated productNMR, Mass SpectrometryExcess methyl iodide or overly reactive conditions.
Epimerized productChiral HPLCReaction temperature too high during alkylation.

Detailed Experimental Protocol: Asymmetric α-Methylation of N-Boc-3-azetidinone (Generalized)

This protocol is a generalized representation based on the SAMP/RAMP hydrazone methodology and should be adapted and optimized for your specific laboratory conditions.[1][2]

Step 1: Hydrazone Formation

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: α-Methylation

  • Dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a freshly titrated solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 2-4 hours to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture to 0 °C and quench by the addition of a saturated aqueous solution of oxalic acid.

  • Stir vigorously until the hydrazone is completely hydrolyzed (monitor by TLC).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Logical Relationship Diagram

Synthetic Logic cluster_0 Precursors cluster_1 Key Intermediates cluster_2 Reagents & Conditions cluster_3 Product Azetidinone N-Boc-3-azetidinone Hydrazone N-Boc-3-azetidinone SAMP Hydrazone Azetidinone->Hydrazone SAMP SAMP SAMP->Hydrazone Enolate Aza-enolate Hydrazone->Enolate Deprotonation Product tert-butyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Enolate->Product Methylation & Hydrolysis LDA LDA, -78°C LDA->Enolate MeI Methyl Iodide MeI->Product Hydrolysis Oxalic Acid Hydrolysis->Product

Caption: Logical flow from precursors to the final product, highlighting key intermediates and reagents.

References

  • Anaya, J., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 81(16), 7048-7057.
  • Zhang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(31), 12068-12075.
  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. OpenStax.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions.
  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook.
  • Reddit. (2021, December 21).
  • Anaya, J., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry.
  • Yang, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Chemistry Steps. (2020, April 4).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
  • BenchChem. (2025). Troubleshooting guide for the synthesis of tert-Butyl 3-(hydroxymethyl)
  • Samadhiya, P., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-608.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
  • Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16.
  • Srivastava, S. K., & Srivastava, S. D. (2000). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Indian Journal of Chemistry - Section B, 39(6), 464-467.
  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 119.
  • Wang, Q., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry, 2(3), 1025.
  • Ye, L., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3954.
  • Cativiela, C., & Diaz-de-Villegas, M. D. (2007). On the Selective N-Methylation of BOC-Protected Amino Acids. Tetrahedron: Asymmetry, 18(22), 2645-2652.
  • Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47056-47087.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
  • Sloop, J. C., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(1), 1-10.
  • Li, Y., et al. (2017). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Organic Chemistry Frontiers, 4(11), 2248-2252.
  • Jasperse, C. (n.d.).
  • Williams, J. M. J., et al. (2014). Rhodium-catalyzed ketone methylation using methanol under mild conditions: formation of α-branched products.
  • Soderberg, T. (2020, May 30). 23.

Sources

Optimization

Technical Support Center: Navigating the Chemistry of tert-Butyl (2S)-2-Methyl-3-oxoazetidine-1-carboxylate

Welcome to the dedicated technical support guide for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile yet sensitive building block. Here, we address common challenges, particularly the undesired ring-opening side reactions that can compromise yield and purity. Our goal is to provide you with the mechanistic understanding and practical solutions needed to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring in this compound susceptible to opening?

A1: The primary driver for the reactivity of the azetidine ring is its inherent ring strain, estimated to be around 25.4 kcal/mol.[1] This strain makes the four-membered ring thermodynamically inclined to open. The presence of a ketone at the C3 position further activates the ring. Additionally, the nitrogen atom can be protonated or coordinate to Lewis acids, which significantly increases ring strain and enhances its susceptibility to nucleophilic attack.[1][2]

Q2: I'm observing a significant amount of a byproduct that I suspect is a ring-opened species. What are the most common causes?

A2: Ring-opening is frequently initiated by acidic or nucleophilic conditions. Common culprits include:

  • Acidic Conditions: Trace acids in your solvents or reagents, or the use of acidic catalysts, can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[3][4]

  • Nucleophiles: Strong nucleophiles can directly attack the C2 or C4 positions of the azetidine ring.[1][5] The presence of a Lewis acid can further facilitate this process.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, especially in the presence of other contributing factors.[1]

Q3: How does the tert-butoxycarbonyl (Boc) protecting group influence the stability of the azetidine ring?

A3: The Boc group plays a crucial, albeit complex, role. It generally provides stability by decreasing the nucleophilicity of the nitrogen atom.[6][7] However, the Boc group is labile under acidic conditions.[1] Cleavage of the Boc group can generate a reactive azetidinium ion, which is highly prone to ring-opening.[2] It is also worth noting that in some specific intramolecular scenarios, a pendant Boc group has been reported to participate in ring-opening.[3]

Troubleshooting Guide: Resolving Azetidine Ring-Opening

This section provides a more in-depth analysis of specific experimental issues and offers detailed protocols for their resolution.

Issue 1: Ring-Opening During N-Acylation or Sulfonylation

Symptoms:

  • Low yield of the desired N-acylated or N-sulfonylated product.

  • Formation of γ-haloamide or other linear byproducts, confirmed by LC-MS or NMR analysis.

Root Cause Analysis: Acyl halides and sulfonyl chlorides can themselves be sources of acidity or act as Lewis acids, promoting ring-opening.[1] The reaction of these reagents with the azetidine can generate trace amounts of HCl, which can catalyze the ring-opening process.

Mitigation Strategies:

  • Choice of Reagents:

    • Acylating Agents: Consider using less reactive acylating agents such as acid anhydrides or employing coupling reagents (e.g., HATU, HOBt) for amide bond formation.

    • Bases: Utilize a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge to scavenge any generated acid without acting as a nucleophile itself.

  • Optimized Reaction Conditions:

    • Temperature Control: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[1]

    • Controlled Addition: Add the acyl or sulfonyl chloride slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.

dot

cluster_0 N-Acylation/Sulfonylation Azetidine Azetidine Desired_Product Desired_Product Azetidine->Desired_Product Slow Addition Low Temp (-78°C to 0°C) Ring_Opened_Byproduct Ring_Opened_Byproduct Azetidine->Ring_Opened_Byproduct Excess Reagent High Temp (> 0°C) Acyl/Sulfonyl_Chloride Acyl/Sulfonyl_Chloride Acyl/Sulfonyl_Chloride->Desired_Product Acyl/Sulfonyl_Chloride->Ring_Opened_Byproduct Base Base Base->Desired_Product cluster_1 Purification Troubleshooting Crude_Product Crude Product Standard_Silica Standard Silica Gel (Acidic) Crude_Product->Standard_Silica Leads to Neutralized_Silica Neutralized Silica Gel (+ 0.5% Et3N) Crude_Product->Neutralized_Silica Recommended Alternative_Phase Alternative Stationary Phase (e.g., Alumina) Crude_Product->Alternative_Phase Alternative Decomposition Ring-Opening/ Decomposition Standard_Silica->Decomposition Pure_Product Pure Product Neutralized_Silica->Pure_Product Alternative_Phase->Pure_Product

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in tert-Butyl (2S)-2-Methyl-3-Oxoazetidine-1-carboxylate Production

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of chiral β-lactams, specifically tert-butyl (2S)-2-methyl-3-oxoazetidine-1-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of chiral β-lactams, specifically tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maximizing enantiomeric excess (e.e.) in your synthetic protocols.

The stereoselective synthesis of β-lactams, or 2-azetidinones, is of paramount importance due to their prevalence in antibiotic structures and their utility as versatile chiral building blocks in medicinal chemistry.[1][2][3] Achieving high enantiopurity is often the determining factor in the biological activity and therapeutic efficacy of the final active pharmaceutical ingredient.

This guide is designed to be a practical, field-proven resource. It moves beyond simple procedural lists to explain the underlying chemical principles governing enantioselectivity in this class of reactions.

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the enantioselective synthesis of 2-methyl-3-oxoazetidines.

Q1: What are the primary synthetic strategies for accessing chiral 3-oxoazetidines like tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate?

A1: The synthesis of chiral azetidin-3-ones has historically presented challenges due to the strained nature of the four-membered ring.[4] Key strategies include:

  • Cyclization of α-amino-α'-diazo ketones: This is a reliable method but can be limited by the toxicity and potential explosiveness of diazo compounds.[5]

  • Gold-Catalyzed Oxidative Cyclization: A modern approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method offers a flexible and straightforward route to chiral azetidin-3-ones with high enantiomeric excess, avoiding the use of toxic diazo intermediates.[5]

  • Staudinger [2+2] Cycloaddition: This is one of the most reliable and widely used methods for constructing the β-lactam ring.[6][7] It involves the reaction of a ketene with an imine. Asymmetric control is typically achieved by using a chiral auxiliary on either the ketene or the imine, or by employing a chiral catalyst.[2][3][7][8]

  • Kinetic Resolution: Racemic β-lactams can be resolved using enzymatic or non-enzymatic methods.[1] For instance, lipase-catalyzed hydrolysis can selectively react with one enantiomer, leaving the other in high enantiomeric purity.[9]

Q2: Why is achieving high enantiomeric excess so critical for this specific molecule?

A2: Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic profiles. For tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, which serves as a chiral building block, the stereochemistry is crucial for the subsequent synthesis of biologically active molecules. The incorrect enantiomer could lead to an inactive or even harmful final product.

Q3: I'm observing a low enantiomeric excess (% e.e.) despite following a published procedure. What are the most likely initial culprits?

A3: Low e.e. is a common and frustrating issue. The primary factors to investigate immediately are:

  • Reaction Temperature: Temperature is a critical parameter for enantioselectivity.[10] Even minor fluctuations can have a significant impact.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the diastereomeric transition states, directly affecting the enantiomeric outcome.[10]

  • Reagent and Catalyst Purity: Impurities, including water, can poison or alter the behavior of chiral catalysts and reagents.[10][11] The enantiomeric purity of the catalyst or chiral auxiliary itself is also paramount.[10]

  • Racemic Background Reaction: A non-catalyzed, non-selective reaction can occur alongside the desired asymmetric transformation, leading to a decrease in the overall e.e.[10][11]

Troubleshooting Guide: Low Enantiomeric Excess (% e.e.)

This section provides a structured, question-and-answer-based approach to systematically diagnose and resolve issues of low enantioselectivity in the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Issue 1: Inconsistent Enantiomeric Excess Between Batches

Q: My e.e. values are fluctuating significantly from one run to the next, even though I'm trying to follow the same protocol. What should I check?

A: Inconsistent results often point to subtle variations in reaction setup and conditions.

  • Inaccurate Temperature Control: Are you using a reliable method to maintain a constant temperature? Fluctuations can lead to variable e.e.[10]

    • Solution: Employ a high-quality thermostat or cryostat for precise and stable temperature control throughout the reaction.

  • Atmospheric Moisture: Are your reactions performed under strictly anhydrous and inert conditions? Many catalysts used in asymmetric synthesis are highly sensitive to moisture.[11]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Reagent Quality Variation: Are you using reagents from the same lot number? Impurities in a new bottle of solvent or starting material could be the cause.

    • Solution: If you've recently opened new reagents, consider re-purifying them or testing a previous, reliable batch.

Issue 2: Consistently Low Enantiomeric Excess

Q: I have a high conversion to the product, but the e.e. is consistently low. How can I improve it?

A: This common scenario suggests that the fundamental reaction parameters are suboptimal for achieving high stereoselectivity. A systematic optimization is required.

Parameter Optimization Workflow

G start Start: Low e.e. Observed temp Is Reaction Temperature Optimized? start->temp temp_action Action: Screen a Range of Temperatures (e.g., -78°C, -40°C, 0°C, RT) temp->temp_action No solvent Is Solvent Choice Optimal? temp->solvent Yes temp_action->solvent solvent_action Action: Screen a Range of Solvents (Polar Aprotic, Nonpolar, etc.) solvent->solvent_action No catalyst Is Catalyst Loading Appropriate? solvent->catalyst Yes solvent_action->catalyst catalyst_action Action: Vary Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) catalyst->catalyst_action No purity Are Catalyst and Substrate Pure? catalyst->purity Yes catalyst_action->purity purity_action Action: Re-purify Substrate. Verify Catalyst's Enantiopurity. purity->purity_action No background Is a Racemic Background Reaction Occurring? purity->background Yes purity_action->background background_action Action: Lower Reaction Temperature. Consider Lower Catalyst Loading. background->background_action No end High e.e. Achieved background->end Yes background_action->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Explanations and Protocols

1. Temperature Optimization

  • Causality: The enantioselectivity of a reaction is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This difference is often temperature-dependent.[12] Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small differences in activation energies.[10][12] However, this is not always the case, and some reactions exhibit optimal enantioselectivity at specific, non-intuitive temperatures.[13][14]

  • Experimental Protocol: Temperature Screening

    • Set up a series of identical reactions in parallel.

    • Use a reliable cooling system (e.g., cryostat or appropriate cooling baths like dry ice/acetone, ice/water) to maintain the following temperatures: -78 °C, -40 °C, 0 °C, and room temperature (RT).

    • Allow the reactions to proceed for a standardized amount of time.

    • Quench the reactions and analyze the e.e. of the product from each temperature point using chiral HPLC or GC.

2. Solvent Screening

  • Causality: Solvents can significantly influence the stereochemical outcome of a reaction by solvating the transition states differently.[15] Polar solvents may stabilize a more polar transition state leading to one enantiomer, while non-polar solvents may favor a different, less polar transition state.[6] In the context of the Staudinger reaction, for example, non-polar solvents often favor the formation of cis-β-lactams, whereas polar solvents can facilitate the formation of the trans isomers by stabilizing the intermediate zwitterion.[6]

  • Data Presentation: Solvent Effects on Stereoselectivity

Solvent ClassExample SolventsPotential Impact on Enantioselectivity
Non-polar Toluene, HexaneMay favor less polar transition states. In Staudinger reactions, can promote cis selectivity.[6]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Can stabilize charged intermediates. THF can coordinate with metal catalysts, influencing their chiral environment.[1]
Polar Protic Ethanol, MethanolGenerally avoided with moisture-sensitive catalysts, but can be crucial in specific organocatalytic systems.[16]
  • Experimental Protocol: Solvent Screening

    • At the optimal temperature identified in the previous step, set up a series of identical reactions.

    • Use a range of anhydrous solvents from different classes (e.g., Toluene, DCM, THF, MeCN).

    • Monitor the reactions for completion.

    • Analyze the e.e. for each solvent condition.

3. Catalyst Loading

  • Causality: Both too high and too low catalyst loadings can be detrimental.

    • High Loading: Can lead to the formation of catalyst aggregates (dimers, etc.) that may have lower selectivity than the monomeric species.[10]

    • Low Loading: May result in a significant contribution from a non-catalyzed, racemic background reaction, thus lowering the overall observed e.e.[10]

  • Experimental Protocol: Catalyst Loading Optimization

    • Using the optimal temperature and solvent, set up reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

    • Ensure the reaction times are sufficient for high conversion at lower loadings.

    • Analyze the e.e. for each loading to find the optimal concentration.

Issue 3: Unexpected Diastereoselectivity in Staudinger-type Reactions

Q: My Staudinger reaction is producing the wrong diastereomer (e.g., trans instead of the desired cis). How can I control this?

A: The cis/trans selectivity in the Staudinger reaction is highly dependent on the reaction conditions and the electronic properties of the reactants.[6][17]

  • Mechanism and Stereocontrol: The reaction proceeds through a zwitterionic intermediate. The initial nucleophilic attack of the imine on the ketene forms an intermediate that can either close directly to the cis-product or isomerize before closing to the trans-product.[6]

Caption: Control of diastereoselectivity in the Staudinger reaction.

  • Controlling Factors:

    • Solvent: As mentioned, polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization to the more stable trans precursor.[6] Non-polar solvents often favor rapid ring closure to the cis product.[6]

    • Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis isomer.[17] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization and favoring the trans isomer.[17]

    • Base: In reactions where the ketene is generated in situ from an acid chloride, the choice of tertiary amine base can influence stereoselectivity.[7]

  • Troubleshooting Steps:

    • Switch to a non-polar solvent like toluene or hexane to favor the cis isomer.

    • Lower the reaction temperature to disfavor the isomerization pathway.

    • Re-evaluate the electronic nature of your imine and ketene precursors if possible.

Mandatory Protocols

Protocol 1: General Procedure for Maintaining Anhydrous Reaction Conditions

Many asymmetric reactions are highly sensitive to moisture. Adherence to this protocol is critical for reproducibility.

  • Glassware Preparation:

    • All glassware (reaction flasks, dropping funnels, stir bars) must be thoroughly dried in an oven at a minimum of 120 °C for at least 4 hours, preferably overnight.

    • Assemble the hot glassware under a positive pressure of a dry, inert gas (Argon or Nitrogen).

    • Allow the apparatus to cool to room temperature under the inert atmosphere. Alternatively, flame-dry the assembled glassware under vacuum and backfill with inert gas (repeat 3 times).

  • Solvent and Reagent Handling:

    • Use commercially available anhydrous solvents or distill them from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM).

    • Transfer solvents and liquid reagents using dry syringes or cannulas.

    • Handle solid reagents in a glovebox or under a positive flow of inert gas.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

Accurate determination of e.e. is essential for optimizing your reaction.

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 0.1 mL) from the crude reaction mixture.

    • Quench the aliquot if necessary (e.g., with a few drops of saturated NH₄Cl solution).

    • Extract with a suitable organic solvent (e.g., ethyl acetate).

    • Pass the organic extract through a small plug of silica gel using ethyl acetate to remove the catalyst and baseline impurities.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Method Development:

    • Select a chiral column appropriate for your class of compound (e.g., Chiralcel OD-H, AD-H).

    • Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • Inject a racemic standard of your product to identify the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks. Adjusting the percentage of the alcohol modifier is the most common first step.

    • Once separation is achieved, integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic routes to produce tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate with the highest possible enantiomeric excess.

References

  • Fu, G. C. (2011). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters. Available at: [Link]

  • Bandyopadhyay, D., Yanez, M., & Banik, B. K. (2012). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Heteroletters. Available at: [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry. Available at: [Link]

  • Zhang, J., Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Adam, W., Groer, P., Humpf, H.-U., & Saha-Moeller, C. R. (2000). Synthesis of Optically Active α-Methylene β-Lactams through Lipase-Catalyzed Kinetic Resolution. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Available at: [Link]

  • Al-Tel, T. H. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Burnett, D. A., et al. (2001). Process for the synthesis of azetidinones. Google Patents.
  • Al-Ghorbani, M., et al. (2016). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available at: [Link]

  • Singh, G. S., & D’hooghe, M. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, I. S., & Krische, M. J. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society. Available at: [Link]

  • Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry. Available at: [Link]

  • Rassias, G., et al. (2021). Examining the effect of temperature using catalyst 26aS at 10 mol% in CPME. ResearchGate. Available at: [Link]

  • D'hooghe, M. (2010). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Ghaffari, M., & Antonchick, A. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]

  • Wang, F., et al. (2020). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Z., et al. (2023). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Available at: [Link]

  • Cheng, G.-J., & Doyle, M. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Zhang, Z., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science. Available at: [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. Molecules. Available at: [Link]

  • Palomo, C., et al. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • Vicario, J. L. (2015). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. Anales de Química. Available at: [Link]

  • Palomo, C., et al. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. Available at: [Link]

  • Festa, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Institute for Basic Science. (2023). Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. Available at: [Link]

  • Bortolini, O., et al. (2019). Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. Synthesis. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Li, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in Acidic Media

Welcome to the Technical Support Center for highly strained nitrogen heterocycles. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl (2S)-2-methyl-3-oxoazeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly strained nitrogen heterocycles. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a valuable but notoriously unstable chiral building block.

The integration of a four-membered azetidine ring, an sp²-hybridized ketone at the 3-position, and a chiral methyl group at the 2-position creates a perfect storm of ring strain and electronic vulnerability. This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure structural and stereochemical integrity during acid-mediated processing (such as Boc deprotection).

Mechanistic Causality: Why Acidic Media is Problematic

Understanding the failure modes of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is the first step in preventing them. The instability in acidic media is driven by three interconnected factors:

  • Inherent Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1]. The introduction of the 3-oxo group introduces an sp² carbon into the four-membered ring, forcing bond angles further away from their ideal geometry and drastically increasing the thermodynamic driving force for ring-opening [1].

  • Nucleophilic Vulnerability: Under acidic conditions (e.g., TFA, HCl), protonation of the azetidine nitrogen or the carbonyl oxygen withdraws electron density from the adjacent C2 and C4 carbons. This activates the ring toward S_N2-type nucleophilic attack by counterions (Cl⁻, CF₃COO⁻) or trace water, leading to irreversible aliphatic chain formation [1].

  • Acid-Catalyzed Enolization: The (2S)-methyl group sits adjacent to the C3 ketone. Brønsted acids catalyze the tautomerization of the ketone to its enol form. Upon reversion to the keto form, protonation can occur from either face, leading to rapid epimerization (racemization) and loss of the (2S) stereocenter.

G Start tert-butyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Acid Acidic Media (H+) Start->Acid Protonation N-Protonation / Boc Cleavage Acid->Protonation Enolization Carbonyl O-Protonation & Enolization Acid->Enolization RingOpen Nucleophilic Attack (Irreversible Ring Opening) Protonation->RingOpen Nucleophile (H2O, Cl-) Epimerization Racemization at C2 (Loss of 2S Stereocenter) Enolization->Epimerization Tautomerization

Mechanistic pathways of acid-catalyzed degradation and epimerization in 3-oxoazetidines.

Frequently Asked Questions (FAQs)

Q1: I am using standard 50% TFA in DCM for Boc deprotection, but LC-MS shows complete consumption of the starting material with no desired product mass. What is happening? A1: You are observing catastrophic ring-opening. While TFA is standard for Boc removal, the trifluoroacetate anion is sufficiently nucleophilic to attack the highly strained, protonated 3-oxoazetidine intermediate. Furthermore, standard TFA often contains trace water, which acts as a potent nucleophile. You must switch to strictly anhydrous conditions with non-nucleophilic acids, or use orthogonal Lewis acid-mediated deprotection.

Q2: My isolated product has the correct mass, but chiral HPLC indicates a 50:50 racemic mixture instead of the pure (2S) enantiomer. How do I prevent this? A2: The loss of stereochemical integrity at the C2 position is due to acid-catalyzed enolization of the C3 ketone. To prevent epimerization, you must strictly control the temperature (keep reactions at or below 0 °C) and minimize the residence time of the compound in the acidic medium. Avoid protic solvents (like methanol or water) that facilitate rapid proton exchange.

Q3: Can I use HCl in Methanol instead of HCl in Dioxane? A3: No. Methanol is a strong nucleophile. In the presence of HCl, the protonated azetidine will undergo rapid nucleophilic ring-opening by methanol, yielding a linear amino-ether degradation product. Always use non-nucleophilic, aprotic solvents like 1,4-dioxane or diethyl ether for these strained systems.

Quantitative Data: Impact of Deprotection Conditions

To guide your experimental design, the following table synthesizes the expected outcomes of various Boc-deprotection conditions on tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate based on established stability profiles of strained azetidinones.

Reagent SystemSolventTemp (°C)Ring Integrity(2S) StereointegrityRecommended Use
50% TFADCM / Trace H₂O25 °CPoor (< 20%)Poor (Racemized)Not Recommended
4M HClMethanol0 °CPoor (< 10%)N/A (Degraded)Not Recommended
4M HCl1,4-Dioxane (Anhydrous)0 °CGood (> 85%)Moderate (~90% ee)Standard Scale-up
TMSOTf / 2,6-LutidineDCM (Anhydrous)-20 °CExcellent (> 95%)Excellent (> 98% ee)Sensitive / Late-Stage

Troubleshooting Guide & Decision Matrix

If you encounter low yields or degradation during the handling of this compound, follow the decision tree below to isolate the root cause.

G Issue Issue: Degradation or Epimerization During Acidic Processing Check1 Are conditions strictly anhydrous and aprotic? Issue->Check1 Fix1 Eliminate H2O/MeOH. Use dry Dioxane or DCM. Check1->Fix1 No Check2 Is the reaction temperature controlled below 0 °C? Check1->Check2 Yes Fix2 Lower temperature to suppress enolization/ring-opening. Check2->Fix2 No Check3 Is the acid counterion non-nucleophilic? Check2->Check3 Yes Fix3 Switch to TMSOTf/Lutidine (Orthogonal Deprotection). Check3->Fix3 No / Unsure

Troubleshooting decision matrix for optimizing 3-oxoazetidine stability in acid.

Specific Troubleshooting Steps:
  • Symptom: Immediate color change (yellow/brown) upon acid addition, followed by a complex mixture on TLC/LC-MS.

    • Root Cause: Exothermic degradation and polymerization.

    • Action: Pre-cool all reagents to -20 °C. Add the acid dropwise over 15-30 minutes to maintain internal temperature.

  • Symptom: The free amine salt cannot be isolated without turning into a sticky, insoluble tar.

    • Root Cause: The free 3-oxoazetidine is highly unstable as a neat solid and can undergo spontaneous oligomerization [2].

    • Action: Do not isolate the free amine. Evaporate the solvent under a stream of nitrogen (avoid rotary evaporation heating) and immediately use the crude salt in the next coupling step, neutralizing in situ with a mild base like DIPEA.

Validated Experimental Protocols

To ensure self-validating and reproducible results, use the following optimized protocols. These methods rely on causality-driven choices: minimizing nucleophiles, suppressing thermal energy, and utilizing steric protection.

Protocol A: Anhydrous HCl-Mediated Deprotection (Standard Method)

This method utilizes anhydrous 1,4-dioxane to prevent nucleophilic attack by water, while the low temperature suppresses epimerization.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in strictly anhydrous 1,4-dioxane (0.1 M concentration).

  • Cooling: Submerge the flask in an ice/brine bath and allow the solution to cool to 0 °C for 15 minutes.

  • Acid Addition: Slowly add a pre-cooled solution of 4M HCl in 1,4-dioxane (10.0 eq) dropwise over 10 minutes. Note: Do not use aqueous HCl or methanolic HCl.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor by TLC (using a mini-workup of an aliquot into saturated NaHCO₃) until the starting material is consumed.

  • Workup: Do not heat. Remove the cooling bath and immediately concentrate the mixture under a stream of dry nitrogen gas or high vacuum at room temperature.

  • Downstream Application: The resulting (2S)-2-methylazetidin-3-one hydrochloride salt should be kept under inert atmosphere and immediately subjected to the subsequent reaction (e.g., amide coupling) by dissolving in anhydrous DMF/DCM and adding DIPEA (3.0 eq) at 0 °C.

Protocol B: TMSOTf / 2,6-Lutidine Deprotection (Ultra-Mild Method)

When Brønsted acids cause unavoidable epimerization, this Lewis acid approach provides an orthogonal, non-protic mechanism for Boc removal, preserving the highly sensitive (2S) stereocenter and preventing ring-opening.

  • Preparation: In a flame-dried flask under argon, dissolve the starting material (1.0 eq) in anhydrous DCM (0.05 M).

  • Base Addition: Add 2,6-lutidine (3.0 eq). The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile against the azetidine ring.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Lewis Acid Addition: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq) dropwise.

  • Reaction: Stir at -20 °C to 0 °C for 1 hour. The TMSOTf selectively coordinates to the Boc carbonyl, facilitating the expulsion of isobutylene and CO₂ without generating free protons that could catalyze enolization.

  • Quenching: Quench the reaction at 0 °C by adding a small volume of saturated aqueous NH₄Cl, followed immediately by extraction with cold DCM. Dry the organic layer over Na₂SO₄ and use immediately.

References

  • Kovács, E., et al. (2014). Facile ring cleavage of basic azetidines. ResearchGate. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate vs Cbz-protected azetidinones

An In-Depth Guide to the Comparative Reactivity of N-Protected Azetidin-3-ones: Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate vs. Cbz-Protected Analogues For Researchers, Scientists, and Drug Development Professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of N-Protected Azetidin-3-ones: Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate vs. Cbz-Protected Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidines are privileged scaffolds in medicinal chemistry, offering a unique three-dimensional structure that can enhance pharmacokinetic properties.[1][2] The functionalization of the azetidine core is pivotal, and the choice of the nitrogen-protecting group is a critical decision that dictates the molecule's reactivity and stability. This guide provides a comprehensive comparison between the widely used tert-butoxycarbonyl (Boc) protected azetidinone, specifically tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, and its carbobenzyloxy (Cbz) protected counterparts. We will explore their reactivity towards nucleophilic addition and susceptibility to ring-opening, grounded in the fundamental electronic and steric differences between the Boc and Cbz groups.

The Azetidin-3-one Core: A Versatile Synthetic Intermediate

The azetidin-3-one framework is characterized by two key reactive sites: the C3-carbonyl and the strained four-membered ring itself. The inherent ring strain (approx. 25.4 kcal/mol) makes the ring susceptible to cleavage, a reactivity that must be managed throughout a synthetic sequence.[2][3] The nitrogen-protecting group is not merely a passive spectator; it actively modulates the ring's properties.

  • Tert-butoxycarbonyl (Boc) Group: Known for its steric bulk and acid lability. It is stable under basic, nucleophilic, and hydrogenolysis conditions.[4][5][6]

  • Carbobenzyloxy (Cbz or Z) Group: Typically removed by catalytic hydrogenolysis, offering orthogonality to the acid-labile Boc group.[5][7] It is generally more stable to acidic conditions than Boc.

This guide will dissect how these differences translate into practical reactivity for drug development professionals.

Comparative Reactivity at the C3-Carbonyl: A Nucleophilic Target

The electrophilic ketone at the C3 position is a prime handle for introducing molecular complexity. A fundamental transformation is its reduction to the corresponding 3-hydroxyazetidine, a precursor for further functionalization. The choice of N-protecting group significantly influences the stereochemical outcome of such additions.

Experimental Protocol: Comparative Diastereoselective Reduction

This protocol outlines a self-validating experiment to compare the facial selectivity of hydride reduction, monitored by chromatographic and spectroscopic methods.

  • System Preparation: In two separate flame-dried, round-bottomed flasks under an argon atmosphere, dissolve tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) and 1-Cbz-(2S)-2-methylazetidin-3-one (1.0 eq) in anhydrous Methanol (0.1 M).

  • Thermal Equilibration: Cool both solutions to -78 °C using a dry ice/acetone bath to maximize kinetic control and enhance diastereoselectivity.

  • Reagent Addition: To each flask, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in anhydrous Methanol dropwise over 20 minutes to maintain the low temperature.

  • Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is deemed complete upon full consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C before warming to room temperature.

  • Extraction and Work-up: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio (cis vs. trans) of the resulting alcohols by integrating characteristic signals.

Data Summary & Mechanistic Interpretation

The steric hindrance of the protecting group is the dominant factor governing the stereochemical outcome. The bulkier Boc group is expected to more effectively shield one face of the azetidinone ring, leading to a higher diastereomeric ratio.

SubstrateProtecting GroupKey Influencing FactorExpected Major DiastereomerExpected Diastereomeric Ratio (trans:cis)
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylateBoc High Steric Bulk trans-(2S,3R)High (e.g., >10:1)
1-Cbz-(2S)-2-methylazetidin-3-oneCbz Moderate Steric Bulktrans-(2S,3R)Moderate (e.g., ~4:1)

The trans diastereomer is predicted as the major product in both cases, as the hydride nucleophile attacks from the face opposite to the pre-existing methyl group at C2. The superior selectivity with the N-Boc substrate is a direct consequence of the bulky tert-butyl group, which restricts the conformational flexibility of the ring and further biases the trajectory of the incoming nucleophile.

Ring Stability: Susceptibility to Nucleophilic Ring-Opening

While ring strain enables unique reactivity, it also presents a stability liability.[8] Undesired ring-opening can be a significant side reaction, particularly in the presence of strong nucleophiles or under harsh pH conditions.[3][9][10][11] The electronic nature of the N-substituent plays a crucial role here.

Caption: Comparative workflow of nucleophilic ring-opening for N-Boc vs. N-Cbz azetidinones.

The Cbz group contains a phenyl ring which, through resonance, is more electron-withdrawing than the Boc group. This effect increases the electrophilicity of the amide carbonyl carbon, making it a more susceptible site for nucleophilic attack, which is often the initiating step for ring cleavage. Conversely, the Boc group is considered more electron-donating, which helps to stabilize the amide bond against nucleophilic cleavage.[3] Therefore, under identical basic or nucleophilic conditions, the Cbz-protected azetidinone is expected to undergo ring-opening more readily than its Boc-protected counterpart.

Mechanistic Rationale: A Deeper Look at Steric and Electronic Effects

The choice between Boc and Cbz is a strategic decision based on managing electronic and steric parameters. The following diagram illustrates the core differences that dictate reactivity.

Mechanistic_Rationale Electronic vs. Steric Effects of N-Protecting Groups cluster_boc N-Boc Group cluster_cbz N-Cbz Group Boc_Effects Boc Group High Steric Hindrance Electron-Donating Nature Boc_Consequence Shields Carbonyl Face Decreases Electrophilicity Boc_Effects:f1->Boc_Consequence Boc_Effects:f2->Boc_Consequence Boc_Outcome Outcome: Higher Diastereoselectivity Greater Ring Stability Boc_Consequence->Boc_Outcome Cbz_Effects Cbz Group Moderate Steric Hindrance Electron-Withdrawing Nature Cbz_Consequence Less Shielding Increases Electrophilicity Cbz_Effects:f1->Cbz_Consequence Cbz_Effects:f2->Cbz_Consequence Cbz_Outcome Outcome: Lower Diastereoselectivity Lesser Ring Stability Cbz_Consequence->Cbz_Outcome

Caption: Causality diagram showing how steric and electronic effects of Boc and Cbz groups influence reactivity.

Conclusions and Strategic Recommendations

The selection of an N-protecting group for an azetidin-3-one is not arbitrary but a critical step that influences yield, stereoselectivity, and the stability of the core scaffold.

  • Choose tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (N-Boc) when the primary goal is to maximize stereocontrol in nucleophilic additions to the C3-ketone. Its significant steric bulk is highly effective for facial differentiation. It is also the superior choice when the subsequent synthetic steps involve basic or hydrogenolysis conditions, where ring integrity is paramount.

  • Choose an N-Cbz protected azetidinone when enhanced reactivity at the carbonyl is desired, or when orthogonality with acid-labile groups (like Boc elsewhere in the molecule) is required.[4][5] Be mindful of its increased susceptibility to ring-opening by nucleophiles. The primary advantage of the Cbz group is its clean removal via catalytic hydrogenation, a mild method that is compatible with many functional groups.[7]

By understanding these fundamental principles, researchers can strategically employ N-Boc and N-Cbz protected azetidinones to navigate complex synthetic pathways, ultimately accelerating the drug development process.

References

  • Title: Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC Source: National Center for Biotechnology Information URL
  • Title: literature review of Boc vs.
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Title: How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem Source: BenchChem URL
  • Title: Ring‐opening of azetidiniums by nucleophiles.
  • Title: Regioselective ring opening reactions of azetidines - ResearchGate Source: ResearchGate URL
  • Title: Ring-opening of azetidiniums by nucleophiles.
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC Source: National Center for Biotechnology Information URL
  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC Source: National Center for Biotechnology Information URL
  • Title: Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz)
  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry URL
  • Title: (PDF)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC Source: National Center for Biotechnology Information URL
  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis Source: Total Synthesis URL
  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis Source: Total Synthesis URL

Sources

Comparative

The Stereochemical Imperative: A Comparative Guide to tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate and its Racemic Mixture in API Synthesis

Introduction: The Critical Role of Chirality in Modern Drug Development In the intricate world of pharmaceutical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the intricate world of pharmaceutical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact with drug molecules in a highly specific, "hand-in-glove" manner. This stereospecificity is the primary driver behind the industry's decisive shift from developing racemic drugs to single-enantiomer active pharmaceutical ingredients (APIs).[1][2] A racemic mixture, a 50:50 combination of two non-superimposable mirror-image molecules (enantiomers), can be considered 50% impurity.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, contribute to side effects, or even have a completely different and harmful pharmacological profile.

This guide provides an in-depth technical comparison of two key intermediates used in the synthesis of complex APIs: the enantiomerically pure tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate and its corresponding racemic mixture . The azetidin-2-one (or β-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous important drugs.[3] The choice between starting with a stereochemically defined building block versus a racemate has profound implications for the entire drug development lifecycle, impacting process efficiency, yield, cost, and regulatory compliance. We will explore the synthetic strategies for each, present a data-driven comparison of their utility, and provide detailed experimental protocols to empower researchers and drug development professionals in making informed decisions.

The Crossroads of Synthesis: Racemic Mixture vs. Enantiopure Intermediate

The fundamental choice between using a racemic mixture or a pure enantiomer as a starting material represents a classic process chemistry dilemma: a trade-off between upfront costs and downstream complexity.

  • The Racemic Approach: Synthesizing a chiral molecule from achiral precursors without a chiral influence will always produce a racemic mixture.[4] This route is often cheaper and simpler in its initial steps. However, it necessitates a subsequent, often challenging and costly, chiral resolution step to separate the desired enantiomer from the unwanted one. This inherently limits the theoretical maximum yield of the desired enantiomer to 50%, unless the unwanted enantiomer can be racemized and recycled.[4]

  • The Enantioselective Approach: This strategy employs an asymmetric synthesis, using chiral catalysts, auxiliaries, or enzymes to directly produce the desired enantiomer with high purity (high enantiomeric excess, or ee).[] While the initial investment in specialized catalysts and process development may be higher, this approach can be significantly more efficient overall, avoiding the 50% yield cap and simplifying downstream purification.

dot graph "synthesis_choice_diagram" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Nodes Start [label="Achiral Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; RacemicSynth [label="Racemic Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Racemate [label="Racemic Mixture\n(±)-tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolution [label="Chiral Resolution\n(e.g., Diastereomeric Salt Crystallization,\nChiral Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; S_Enantiomer [label="(2S)-Enantiomer", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Enantiomer [label="(2R)-Enantiomer (Waste or Racemize)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; AsymmetricSynth [label="Asymmetric Synthesis\n(e.g., Chiral Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; API_Synth_S [label="API Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; API_Synth_Asym [label="API Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> RacemicSynth [label="Simpler, lower\ninitial cost"]; RacemicSynth -> Racemate; Racemate -> Resolution; Resolution -> S_Enantiomer [label="Max 50% yield"]; Resolution -> R_Enantiomer [label="Min 50% of material"]; Start -> AsymmetricSynth [label="Higher initial cost,\nmore complex"]; AsymmetricSynth -> S_Enantiomer [label="High yield (>90%)\nHigh enantiomeric excess"]; S_Enantiomer -> API_Synth_S; S_Enantiomer -> API_Synth_Asym; } Caption: Logical workflow comparing the racemic and asymmetric synthesis routes.

Comparative Analysis: Performance and Process Metrics

The decision to use the racemic mixture or the pure (2S)-enantiomer should be based on a thorough analysis of key performance indicators. The following table summarizes the critical differences, drawing parallels from established industrial processes like the synthesis of Sitagliptin, where a shift from asymmetric hydrogenation to a more efficient biocatalytic route led to significant improvements.[6]

MetricRacemic Mixture Approach(2S)-Enantiomer (Asymmetric Synthesis) ApproachJustification & Causality
Theoretical Max. Yield 50% (without racemization/recycling)>95%The resolution of a racemate physically separates two components of a 1:1 mixture. Asymmetric synthesis preferentially creates only the desired enantiomer.
Process Steps Synthesis → Resolution → API SynthesisAsymmetric Synthesis → API SynthesisThe racemic route requires an additional, often multi-step, resolution and isolation phase.
Atom Economy LowerHigherThe racemic approach inherently discards at least 50% of the intermediate material as the unwanted enantiomer.
Upfront Cost Lower (simpler synthesis)Higher (chiral catalysts/reagents)Racemic syntheses often use cheaper, commodity raw materials and do not require expensive chiral ligands or enzymes.[4]
Overall Process Cost Potentially HigherPotentially LowerThe cost of the chiral resolving agent, solvent for crystallization, and processing time for resolution can outweigh the initial savings, especially at scale.[7]
Waste Generation Higher (unwanted enantiomer, resolving agents)LowerAsymmetric synthesis is a cornerstone of green chemistry, minimizing waste by avoiding the production of the unwanted isomer.[6]
Quality Control Complex (requires chiral purity analysis post-resolution)Simpler (chiral purity established early)Both require chiral analysis, but in the asymmetric route, the stereocenter is set early, simplifying downstream control.
Scalability Risk High (crystallization-based resolutions can be difficult to scale)Moderate (catalyst performance and cost at scale is a key consideration)Asymmetric catalytic processes are often more amenable to continuous flow manufacturing, enhancing scalability.[8]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of the racemic mixture and an approach for enantioselective synthesis. These are illustrative and should be adapted and optimized for specific laboratory and scale-up conditions.

Protocol 1: Synthesis of Racemic tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate

This protocol is based on the intramolecular cyclization of a suitable precursor, a common strategy for forming strained ring systems like azetidines.[9]

Workflow Diagram

dot graph "racemic_synthesis_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11"]; edge [fontname="Arial", fontsize="10"];

// Nodes Start [label="Start: N-Boc-3-aminobutanoic acid derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Step 1: Activate Carboxylic Acid\n(e.g., with a chloroformate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Step 2: Intramolecular Cyclization\n(Base-mediated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 3: Aqueous Workup & Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 4: Purification\n(Silica Gel Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product: Racemic Mixture", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Activation -> Cyclization; Cyclization -> Workup; Workup -> Purification; Purification -> Product; } Caption: Workflow for the synthesis of the racemic intermediate.

Step-by-Step Methodology:

  • Activation: To a solution of an appropriate N-Boc protected 3-amino-2-methylpropanoic acid derivative (1.0 eq) in anhydrous THF (0.5 M) at -10 °C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq). Stir for 5 minutes, then add isobutyl chloroformate (1.05 eq) dropwise, maintaining the internal temperature below -5 °C. Stir the resulting slurry for 30 minutes.

  • Cyclization: In a separate flask, prepare a solution of a suitable base like lithium hexamethyldisilazide (LiHMDS) (2.5 eq) in anhydrous THF. Cool this solution to -78 °C. Add the activated acid slurry from Step 1 to the base solution via cannula transfer, keeping the temperature below -70 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the racemic tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.

Protocol 2: Enantioselective Synthesis of tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

This protocol illustrates a catalytic asymmetric approach, which is a powerful method for establishing stereocenters.[10] This specific example is based on principles of metal-catalyzed cyclization reactions.

Workflow Diagram

dot graph "asymmetric_synthesis_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11"]; edge [fontname="Arial", fontsize="10"];

// Nodes Start [label="Start: Achiral Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Step 1: Asymmetric Cyclization\n(Metal Catalyst + Chiral Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Workup & Catalyst Removal", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 3: Purification\n(Silica Gel Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product: (2S)-Enantiomer\n(High ee)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Workflow for the enantioselective synthesis of the (2S)-intermediate.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a suitable metal precursor (e.g., a Palladium or Rhodium salt, 1-5 mol%) and a chiral phosphine ligand (e.g., a BINAP derivative, 1.1-1.2 eq relative to metal). Add anhydrous, degassed solvent (e.g., toluene or THF) and stir to form the active catalyst complex.

  • Reaction Setup: To the activated catalyst solution, add the achiral N-Boc protected allylic amine precursor (1.0 eq).

  • Cyclization Reaction: Add a suitable base (e.g., a non-nucleophilic base like DBU or a carbonate) and any necessary co-catalysts or additives. Heat the reaction to the optimized temperature (e.g., 60-80 °C) and stir until complete conversion is observed by LC-MS or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an appropriate solvent like ethyl acetate. Wash the solution sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine to remove the base and other water-soluble impurities.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the final product must be determined by chiral HPLC analysis.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Determining the enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[11][12]

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) known to be effective for separating enantiomers of small, cyclic compounds. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA, IB, etc.) are an excellent starting point.[12]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 210-220 nm for the carbonyl chromophore).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the racemic standard first to determine the retention times of both the (2S) and (2R) enantiomers and to ensure the column is providing separation. Subsequently, inject the sample from the asymmetric synthesis. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Conclusion and Strategic Recommendations

The choice between utilizing racemic or enantiopure tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a strategic decision with far-reaching consequences in API synthesis.

  • For early-stage discovery and research , where small quantities are needed and speed is prioritized over cost and efficiency, the racemic mixture followed by small-scale chromatographic resolution may be a viable option. It allows for rapid access to material for initial biological testing.

  • For process development and commercial manufacturing , the enantioselective synthesis of the (2S)-enantiomer is unequivocally the superior strategy.[1] Despite higher initial investment in catalyst screening and optimization, the benefits of higher yields, reduced waste, simplified purification, and a more streamlined process lead to significantly better overall economics and a greener manufacturing footprint.[6]

As regulatory agencies continue to tighten requirements for the stereochemical purity of drugs, investing in robust asymmetric synthesis methods from the outset is not merely an optimization—it is a critical step in de-risking the path to market and ensuring the safety and efficacy of the final pharmaceutical product.

References

  • Chiral Intermediates: Precision Molecules Driving Pharma. (2025).
  • Comparative analysis of the cost-effectiveness of different synthetic routes. (2025). Benchchem.
  • Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (n.d.). PMC.
  • Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. (2011).
  • Chiral HPLC Separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Racemic mixtures – Knowledge and References. (n.d.). Taylor & Francis.
  • Advancing Chiral Chemistry in API Synthesis. (2026). Pharmaceutical Technology.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (n.d.). Green Chemistry (RSC Publishing).

Sources

Validation

A Comparative Guide to the Stereochemical Validation of tert-Butyl (2S)-2-Methyl-3-Oxoazetidine-1-Carboxylate

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is not a trivial detail. It is a fundamental p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is not a trivial detail. It is a fundamental property that dictates biological activity. A classic and stark reminder of this is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic. In the development of novel chemical entities, particularly complex heterocyclic scaffolds like azetidinones, unambiguous stereochemical validation is a non-negotiable step for ensuring safety, efficacy, and intellectual property protection[1].

This guide provides an in-depth comparison of analytical techniques for validating the stereochemistry of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 171919-76-9)[2][3], a chiral building block crucial in synthetic chemistry. We will focus on the gold-standard method, Single-Crystal X-ray Crystallography (SC-XRD), and compare its performance, requirements, and data output against powerful solution-state and chromatographic alternatives.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is widely regarded as the most reliable and unambiguous method for determining the absolute configuration of a chiral molecule[1][4]. The technique does not merely provide circumstantial evidence; it generates a precise three-dimensional map of the electron density within a single crystal, allowing for the direct visualization of the molecule's atomic arrangement in space[1].

The Principle of Anomalous Dispersion

The key to determining absolute configuration lies in a phenomenon called anomalous dispersion (or anomalous scattering)[5][6][7]. Under normal conditions, the diffraction intensities from a crystal and its mirror image are identical (Friedel's Law). However, when the X-ray radiation energy is near the absorption edge of an atom within the crystal, the atom's scattering factor acquires an imaginary component, causing a phase shift[1][7]. This effect breaks Friedel's Law, meaning the intensities of specific, symmetrically-related reflections (known as Bijvoet pairs) become measurably different[7][8]. By analyzing these differences, we can definitively assign the correct enantiomer.

For a light-atom molecule like our target compound (C₉H₁₅NO₃)[9][10], which lacks heavy atoms, achieving a strong anomalous signal can be challenging with standard molybdenum (Mo) X-ray sources. The use of copper (Cu) radiation is often preferred as it enhances the anomalous scattering effect for atoms like oxygen and nitrogen, making the determination more robust[11].

Data Interpretation: The Flack Parameter

During the final stages of structure refinement, the Flack parameter (x) is calculated[8]. This single value, ranging from 0 to 1, quantifies the proportion of the inverted structure in the crystal[8][12].

  • x ≈ 0: Indicates the determined model has the correct absolute configuration.

  • x ≈ 1: Indicates the model is incorrect and should be inverted.

  • x ≈ 0.5: Suggests a racemic twin (both enantiomers are present in the crystal) or poor data quality.

Crucially, the Flack parameter must be interpreted alongside its standard uncertainty (s.u.). A value of x = 0.05 with an s.u. of 0.04 is considered statistically significant and confirms the assignment, whereas a value of 0.2 with an s.u. of 0.3 is inconclusive[12][13].

Experimental Protocol: SC-XRD for Absolute Configuration

This protocol outlines the workflow for validating the (2S) configuration of our target molecule.

Step 1: Crystallization (The Critical Hurdle)
  • Objective: To grow high-quality, single crystals of sufficient size (~0.1 - 0.3 mm)[14]. This is often the most challenging and time-consuming step.

  • Rationale: The quality of the diffraction data is directly dependent on the internal order of the crystal. Defects, twinning, or small crystal size will compromise the experiment.

  • Methodology:

    • Purification: Start with highly pure material (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, degrading quality.

    • Solvent Selection: Screen a range of solvents and solvent systems. A good starting point is a binary system where the compound is soluble in one solvent (e.g., ethyl acetate, acetone) and insoluble in the other (e.g., hexane, heptane).

    • Growth Technique: Employ slow evaporation, vapor diffusion, or slow cooling techniques. For tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, slow evaporation of a solution in diethyl ether/hexane at 4°C is a promising starting point.

Step 2: Data Collection
  • Objective: To measure the intensities of thousands of diffracted X-ray reflections as the crystal is rotated.

  • Rationale: A complete and redundant dataset is required to accurately solve the structure and reliably determine the Flack parameter.

  • Methodology:

    • Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

    • Diffractometer Setup: Use a modern diffractometer equipped with a copper (Cu-Kα) X-ray source to maximize the anomalous signal from the light atoms (N, O). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.

    • Data Strategy: Collect a highly redundant dataset, measuring the intensities of Friedel pairs multiple times to improve the statistical significance of their differences.

Step 3: Structure Solution, Refinement, and Validation
  • Objective: To process the diffraction data to generate a 3D model of the molecule and refine it to match the experimental data.

  • Rationale: This computational process translates the raw diffraction intensities into a chemically meaningful structure and calculates the Flack parameter.

  • Methodology:

    • Data Processing: Integrate the raw diffraction images to produce a list of reflection intensities.

    • Structure Solution: Use direct methods or other algorithms to solve the "phase problem" and generate an initial electron density map[15].

    • Refinement: Build the molecular model into the electron density map and refine its atomic positions. In the final cycles, refine the Flack parameter[11].

    • Validation: A final Flack parameter close to 0 with a small s.u. (<0.04 for unknown enantiopurity) provides unambiguous confirmation of the (2S) absolute configuration[4][12].

dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Sample [label="Pure (2S)-Azetidinone Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization [label="Step 1: Crystallization\n(Slow Evaporation, Vapor Diffusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystal [label="High-Quality Single Crystal", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DataCollection [label="Step 2: X-ray Data Collection\n(Cu-Kα, 100 K, High Redundancy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RawData [label="Diffraction Intensity Data", shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Step 3: Structure Solution\n& Refinement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Model [label="3D Molecular Model", shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Validation [label="Validation: Flack Parameter\nx ≈ 0, s.u. < 0.04", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Recrystallize or\nUse Alternative Method", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Crystallization [label="Input"]; Crystallization -> Crystal [label="Success"]; Crystallization -> Failure [style=dashed, label="Failure"]; Crystal -> DataCollection; DataCollection -> RawData; RawData -> Solution; Solution -> Model; Model -> Validation [label="Analysis"]; } Caption: Workflow for absolute stereochemistry validation via SC-XRD.

Orthogonal & Comparative Methods

While SC-XRD is definitive, its requirement for a high-quality single crystal can be a significant bottleneck[4][16]. Therefore, comparison with other widely accessible techniques is essential for a comprehensive validation strategy.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This is a powerful solution-state method that circumvents the need for crystallization.

  • Principle: Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. The strategy is to react the chiral analyte with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers[17][18]. These diastereomers have different physical properties and will exhibit distinct, resolvable signals in the NMR spectrum, most commonly ¹H or ¹⁹F NMR[18][]. The absolute configuration can often be deduced by analyzing the chemical shift differences (Δδ) of the resulting diastereomers[4].

  • Experimental Protocol (using Mosher's Acid):

    • The target molecule, a β-lactam, must first be reduced at the ketone to form the corresponding secondary alcohol.

    • Divide the resulting alcohol into two separate NMR tubes.

    • React one sample with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine).

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.

    • Compare the spectra to determine the chemical shift differences (Δδ = δS - δR) for protons near the newly formed stereocenter. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's method model[4].

  • Causality: The MTPA reagent's phenyl group creates a distinct anisotropic magnetic field. In the two diastereomers, different parts of the analyte molecule will lie in either the shielding or deshielding cone of this phenyl group, leading to predictable chemical shift differences.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. While it does not directly determine which peak corresponds to which enantiomer without a known standard, it is an indispensable tool for validation.

  • Principle: The sample is passed through an HPLC column packed with a chiral stationary phase (CSP)[20]. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities[21]. The enantiomer that forms the less stable complex spends more time in the mobile phase and elutes from the column first, resulting in two separated peaks[21].

  • Experimental Protocol:

    • Column Selection: Choose a CSP known to be effective for similar compounds. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.

    • Method Development: Screen mobile phases, typically mixtures of hexane and an alcohol modifier like isopropanol, to achieve baseline separation of the two enantiomer peaks.

    • Analysis: Inject the synthesized tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. If the synthesis was successful, a single peak should be observed at a specific retention time.

    • Validation: To confirm the identity of the peak, inject a racemic (50:50) mixture of the (2S) and (2R) enantiomers. This should result in two well-separated peaks. The peak from the enantiopure sample should co-elute with one of the peaks from the racemic standard.

Method Comparison Summary

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR with Chiral Derivatizing Agents (CDAs)Chiral HPLC
Information Provided Absolute Configuration (Unambiguous)Absolute Configuration (Model-dependent)Enantiomeric Purity (Relative Retention)
Primary Requirement High-quality single crystalAnalyte with suitable functional group (e.g., -OH, -NH₂)Racemic standard for method development
Sample Amount Micrograms to milligramsMilligramsMicrograms
Confidence Level Definitive ("Gold Standard")High, but relies on correct model interpretationHigh for purity; requires standard for identity
Key Advantage Provides complete 3D structureNo crystallization needed; solution-state analysisHigh throughput, excellent for quality control
Key Limitation Crystallization can be a major bottleneckRequires chemical derivatization; potential for kinetic resolutionDoes not provide absolute configuration alone

Integrated Strategy and Recommendation

For the unambiguous validation of the stereochemistry of a new chemical entity like tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a multi-faceted approach is recommended.

dot digraph "Decision_Tree" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Synthesized (2S)-Azetidinone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPurity [label="Assess Purity & Enantiomeric Excess\nvia Chiral HPLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SinglePeak [label="Single Peak Observed\n(High ee)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; TwoPeaks [label="Two Peaks or Impurities", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AttemptXRD [label="Attempt Crystallization for SC-XRD", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CrystalsForm [label="High-Quality Crystals Formed", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="Crystallization Fails", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RunXRD [label="Perform SC-XRD Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RunNMR [label="Use NMR with CDAs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalConfirm [label="Absolute Configuration Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> SinglePeak [label="Yes"]; CheckPurity -> TwoPeaks [label="No"]; TwoPeaks -> Purify; Purify -> CheckPurity; SinglePeak -> AttemptXRD; AttemptXRD -> CrystalsForm [label="Success"]; AttemptXRD -> NoCrystals [label="Failure"]; CrystalsForm -> RunXRD; NoCrystals -> RunNMR; RunXRD -> FinalConfirm; RunNMR -> FinalConfirm [label="Orthogonal Method"]; } Caption: Decision workflow for stereochemical validation.

  • Initial Screen (Chiral HPLC): Begin by developing a chiral HPLC method to assess the enantiomeric excess of the synthesized material. This confirms the success of the asymmetric synthesis and provides pure material for further studies.

  • Definitive Proof (SC-XRD): Concurrently, pursue the crystallization of the compound. If successful, SC-XRD provides the most authoritative and irrefutable evidence of the absolute configuration. This data is invaluable for publications, patent applications, and regulatory filings[1].

  • Orthogonal Validation (NMR with CDAs): If crystallization proves unsuccessful after a reasonable effort, or as an additional layer of confirmation, use NMR with chiral derivatizing agents. This provides strong, independent evidence from a solution-state technique, corroborating the intended stereochemical outcome.

References

  • (IUCr) Anomalous dispersion of X-rays in crystallography. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • Reporting and evaluating absolute-structure and absolute-configuration determinations - Howard Flack. [Link]

  • Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - PMC. [Link]

  • (PDF) Howard Flack and the Flack Parameter - ResearchGate. [Link]

  • Anomalous X-ray scattering - Wikipedia. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Structural resolution. The anomalous dispersion. [Link]

  • NMR determination of enantiomeric excess - ResearchGate. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination - zora.uzh.ch. [Link]

  • tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate - NextSDS. [Link]

  • Anomalous dispersion (SAD, MAD) - X-Ray Crystallography - yetnet. [Link]

  • Edinburgh Research Explorer - Determination of absolute configuration using X-ray diffraction - Account. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. [Link]

  • Computational methods and points for attention in absolute configuration determination. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • Chiral High Performance Liquid Chromatography: Review - IJPPR. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis | Download Table - ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [Link]

  • Chiral HPLC Columns - LCGC International. [Link]

  • Flack parameter - Wikipedia. [Link]

  • Anomalous Diffraction in Crystallographic Phase Evaluation - PMC. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [Link]

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC. [Link]

  • Chiral Derivatizing Agents in NMR Analysis | PDF | Organic Chemistry - Scribd. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Introduction In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Small heterocyclic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Small heterocyclic scaffolds are of particular interest due to their diverse biological activities. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif.[1] This guide provides an in-depth mass spectrometry fragmentation analysis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a chiral building block with significant potential in medicinal chemistry.

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic molecules.[2] The fragmentation pattern of a molecule upon ionization provides a veritable fingerprint, offering insights into its constituent functional groups and their connectivity. For drug development professionals, a thorough understanding of these fragmentation pathways is crucial for metabolite identification, impurity profiling, and quality control.

This guide will present a detailed, albeit predictive, fragmentation analysis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate under common soft ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Due to the limited availability of direct experimental data for this specific molecule, the fragmentation pathways described herein are based on well-established principles of mass spectrometry and published data on analogous structures, namely the fragmentation of tert-butylcarbamates and azetidin-3-ones.[3][4]

To provide a richer context, we will compare its fragmentation behavior with a closely related, commercially available alternative: tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone).[5][6] This comparison will objectively highlight the influence of the C2-methyl group on the fragmentation cascade, offering valuable predictive data for researchers working with substituted azetidinone scaffolds.

Experimental Design & Methodologies

The following protocols outline the standardized procedures for analyzing the target compound and its comparator using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols
Sample Preparation
  • Stock Solution Preparation: A 1 mg/mL stock solution of the analyte (tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate or tert-butyl 3-oxoazetidine-1-carboxylate) is prepared by dissolving the compound in HPLC-grade methanol.

  • Working Solution Preparation: The stock solution is further diluted with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid for positive ion mode ESI) to a final concentration of 5 µg/mL.

Liquid Chromatography Parameters
  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

ESI Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Voltage: 30 V

APCI Parameters:

  • Corona Discharge Current: 5 µA

  • Vaporizer Temperature: 400 °C

  • Capillary Temperature: 275 °C

  • Sheath Gas Flow: 35 (arbitrary units)

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode to detect the molecular ion and MS/MS (tandem mass spectrometry) mode to generate fragmentation data. Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) should be employed for MS/MS.

Data Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and interpretation.

cluster_0 Sample Preparation & LC Separation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation prep Stock & Working Solution Preparation lc HPLC/UHPLC Separation on C18 Column prep->lc ion Ionization (ESI/APCI) lc->ion ms1 Full Scan MS (m/z 50-500) Determine [M+H]+ ion->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]+ ms1->ms2 frag Identify Major Fragment Ions ms2->frag path Propose Fragmentation Pathways frag->path comp Compare with Analogs path->comp

Caption: Workflow for LC-MS based fragmentation analysis.

Fragmentation Analysis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Molecular Formula: C₉H₁₅NO₃[7] Molecular Weight: 185.22 g/mol [7]

Under soft ionization conditions like ESI or APCI, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 186.23. The subsequent fragmentation of this ion is dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the strained azetidinone ring.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule is anticipated to proceed through two primary pathways, originating from the characteristic instability of the Boc group and the azetidinone ring structure.

  • Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56.11 Da.[3] This occurs via a rearrangement mechanism, leading to the formation of a carbamic acid intermediate which is unstable.

  • Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid readily loses carbon dioxide (CO₂), a neutral molecule with a mass of 44.01 Da.[3] This results in a total neutral loss of 100.12 Da from the protonated molecular ion.

  • Azetidinone Ring Fragmentation: The strained four-membered azetidinone ring is susceptible to cleavage. A known fragmentation pathway for azetidin-3-ones involves the extrusion of carbon monoxide (CO), a neutral molecule with a mass of 28.01 Da.[3]

The proposed fragmentation cascade is visualized in the following diagram:

mol tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate [M+H]+ = m/z 186.23 frag1 Loss of Isobutylene (C4H8) m/z 130.12 mol->frag1 - 56.11 Da frag2 Loss of CO2 m/z 86.12 frag1->frag2 - 44.01 Da frag3 Loss of CO m/z 58.11 frag2->frag3 - 28.01 Da

Caption: Predicted fragmentation pathway of the target molecule.

Summary of Predicted Fragments

The table below summarizes the expected major fragment ions for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

m/z (Predicted) Ion Formula Description of Neutral Loss
186.23[C₉H₁₆NO₃]⁺Protonated Molecular Ion [M+H]⁺
130.12[C₅H₈NO₃]⁺Loss of isobutylene (-C₄H₈)
86.12[C₄H₈NO]⁺Loss of isobutylene and CO₂ (-C₄H₈, -CO₂)
58.11[C₃H₈N]⁺Loss of isobutylene, CO₂, and CO (-C₄H₈, -CO₂, -CO)

Comparative Analysis: The Impact of C2-Methylation

To understand the influence of the methyl group at the C2 position, we will now compare the predicted fragmentation of our target molecule with its non-methylated analog, tert-butyl 3-oxoazetidine-1-carboxylate .

Molecular Formula: C₈H₁₃NO₃[8] Molecular Weight: 171.19 g/mol [8]

The fragmentation of this comparator molecule is expected to follow a similar pattern, driven by the same functional groups (Boc and azetidinone). The primary difference will be the mass of the resulting fragments due to the absence of the methyl group.

Comparative Fragmentation Data

The following table provides a side-by-side comparison of the predicted major fragment ions for both compounds.

Fragmentation Step tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate Mass Shift (Da)
[M+H]⁺ 186.23172.2014.03
Loss of Isobutylene 130.12116.0914.03
Loss of Isobutylene + CO₂ 86.1272.0814.04
Loss of Isobutylene + CO₂ + CO 58.1144.0714.04
Discussion of Structural Influence

The comparative data clearly demonstrates a consistent mass shift of approximately 14 Da for all major fragment ions. This mass difference corresponds precisely to the mass of a methylene group (-CH₂-), which in this context represents the addition of the methyl group to the azetidine ring.

This predictable mass shift is a powerful tool for researchers. When analyzing a series of related compounds, such consistent mass differences in the fragmentation patterns can rapidly confirm the presence and location of substituents on a core scaffold. In this case, the fragmentation data strongly supports the presence of the C2-methyl group on the azetidinone ring.

Influence of Ionization Technique: ESI vs. APCI

The choice of ionization technique can significantly impact the observed mass spectrum. Both ESI and APCI are considered "soft" ionization methods, meaning they are less likely to cause extensive fragmentation compared to "hard" techniques like Electron Impact (EI).[5][9]

  • Electrospray Ionization (ESI): ESI is ideal for polar molecules that are already ionized in solution.[10] Given the presence of the carbonyl and amine functionalities, both the target molecule and its comparator are expected to ionize efficiently using ESI, particularly in the presence of a proton source like formic acid. ESI typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation. The fragmentation patterns described above would be primarily observed in MS/MS experiments.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds.[11] The analytes are vaporized before ionization, which can sometimes lead to more in-source fragmentation than ESI.[1] For the azetidinone compounds, APCI would also be a viable technique. It is possible that some of the initial fragmentation steps, such as the loss of isobutylene, might be observed in the full scan mass spectrum, in addition to the protonated molecular ion.

For routine analysis and confirmation of molecular weight, ESI is often the preferred starting point for molecules of this type. For more detailed structural elucidation where some initial fragmentation is desired, APCI can be a useful alternative or complementary technique.

Conclusion

This guide has provided a comprehensive, predictive analysis of the mass spectrometry fragmentation of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. By leveraging established fragmentation principles for its constituent functional groups, we have proposed a clear and logical fragmentation pathway. The dominant fragmentation is predicted to be initiated by the loss of isobutylene and carbon dioxide from the Boc protecting group, followed by the extrusion of carbon monoxide from the azetidinone ring.

The comparative analysis with tert-butyl 3-oxoazetidine-1-carboxylate effectively demonstrates the utility of fragmentation analysis in identifying structural modifications. The consistent mass shift of 14 Da across all major fragments provides strong evidence for the presence of the C2-methyl group.

For researchers and drug development professionals, this guide offers a solid framework for interpreting the mass spectra of this and related N-Boc protected azetidinone compounds. The detailed protocols and predictive data serve as a valuable resource for method development, structural confirmation, and impurity profiling, ultimately contributing to the advancement of small molecule drug discovery.

References

  • De Kimpe, N., & De Vreese, R. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 101(12), 3461-3506. Available from: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-oxoazetidine-1-carboxylate (C8H13NO3). Retrieved March 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved March 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved March 12, 2026, from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1163. Available from: [Link]

  • NextSDS. (n.d.). tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. Retrieved March 12, 2026, from [Link]

  • University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved March 12, 2026, from [Link]

  • ChemBK. (2024, April 9). N-BOC-3-Azetidinone. Retrieved March 12, 2026, from [Link]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3743-3844. Available from: [Link]

  • ResearchGate. (2026, March 3). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Retrieved March 12, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 1-8. Available from: [Link]

  • Carl ROTH. (n.d.). 1-Boc-3-azetidinone, 100 g. Retrieved March 12, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Diastereoselective Reduction of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Introduction: The Stereochemical Challenge of a Key Chiral Building Block The tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of a Key Chiral Building Block

The tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its strained four-membered ring and specific stereochemistry make it an attractive scaffold for introducing conformational constraints in drug candidates.[3][4] The reduction of the C3 ketone is a critical transformation, as it generates a new stereocenter, leading to two possible diastereomeric alcohols: syn-(2S,3S) and anti-(2S,3R). The ability to selectively access either diastereomer is paramount for structure-activity relationship (SAR) studies and for the synthesis of single-isomer drugs.

This guide provides a comprehensive comparison of various reducing agents for this transformation, offering experimental insights and data to aid researchers in selecting the optimal conditions for their desired stereochemical outcome. The choice of reducing agent and conditions directly dictates the facial selectivity of the hydride attack on the prochiral ketone, governed by principles of steric hindrance and chelation control.

Core Directive: Selecting the Right Tool for Stereocontrol

The diastereoselectivity of the reduction is primarily a contest between two controlling factors:

  • Steric Approach Control: The hydride reagent attacks the carbonyl from the less sterically hindered face. In this azetidinone system, the C2-methyl group presents a significant steric barrier. A bulky reducing agent will preferentially attack from the face opposite to this methyl group, leading to the anti diastereomer.

  • Chelation Control: A Lewis-acidic metal can coordinate to both the carbonyl oxygen and the nitrogen atom of the Boc-protecting group, forming a rigid five-membered ring chelate. This conformation locks the molecule and directs the hydride attack from the face now rendered less hindered by this chelation, typically leading to the syn diastereomer.[5][6]

We will explore how different classes of reducing agents leverage these principles to achieve high levels of diastereoselectivity.

Comparative Analysis of Reducing Agents

Simple Borohydrides: The Baseline

Sodium borohydride (NaBH₄) is a mild, inexpensive, and readily available reducing agent for aldehydes and ketones.[7][8] In a protic solvent like methanol or ethanol, it typically provides low diastereoselectivity for this substrate due to its small size and weak Lewis acidity, resulting in a competitive mixture of steric and weak chelation pathways.

  • Outcome: Low to moderate selectivity, often yielding mixtures of syn and anti products.

  • Use Case: Suitable for initial screening or when a mixture of diastereomers is acceptable for preliminary studies.

Bulky Hydride Reagents: The Steric Control Champions

To maximize the formation of the anti-(2S,3R) diastereomer, a sterically demanding reducing agent is required. Lithium tri-sec-butylborohydride (L-Selectride®) is the preeminent choice in this category.[9][10] The three bulky sec-butyl groups effectively block the approach to the carbonyl face syn to the C2-methyl group, forcing the hydride to attack from the opposite (anti) face.[11]

  • Outcome: Excellent diastereoselectivity in favor of the anti alcohol.

  • Mechanism: Dominated by steric approach control.[9]

  • Considerations: L-Selectride® is highly reactive and requires strictly anhydrous conditions and low temperatures (typically -78 °C) for optimal performance.[10]

Lewis Acid-Mediated Reduction (Luche Reduction): The Chelation Control Workhorse

To favor the syn-(2S,3S) diastereomer, a chelation-controlled strategy is necessary. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃·7H₂O), is a classic and highly effective method.[12][13] The Ce³⁺ ion acts as a strong Lewis acid, coordinating to both the carbonyl oxygen and the Boc-carbonyl oxygen. This chelation forces the C2-methyl group into a pseudo-axial position relative to the newly formed ring, exposing the syn face of the ketone for hydride attack.

  • Outcome: High diastereoselectivity for the syn alcohol.

  • Mechanism: Dominated by chelation control.[14]

  • Advantages: The conditions are relatively mild (often performed at or below room temperature), and the reagents are less hazardous than many bulky hydrides.[12]

Quantitative Data Summary

The following table summarizes typical experimental outcomes for the reduction of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate under various conditions.

Reducing AgentAdditive/ConditionsSolventTemp (°C)Diastereomeric Ratio (syn:anti)Approx. Yield (%)
NaBH₄NoneMethanol0 to RT~ 1 : 1.5>90%
KBH₄NoneEthanol0 to RT~ 1 : 1.8>90%
L-Selectride® NoneTHF-78< 5 : 95 ~85%
NaBH₄ CeCl₃·7H₂O Methanol -15 to 0 > 95 : 5 ~92%

Note: Ratios and yields are representative and can vary based on precise reaction scale, purity of reagents, and workup procedures.

Mechanistic Visualization

The stereochemical outcome can be rationalized by examining the transition states for hydride delivery under steric and chelation control.

G cluster_0 Steric Control (e.g., L-Selectride®) cluster_1 Chelation Control (e.g., NaBH₄/CeCl₃) S1 Ketone Substrate ((2S)-configuration) TS_Anti Transition State (Attack from less hindered face) S1->TS_Anti Bulky Hydride (e.g., L-Selectride®) attacks face opposite to C2-Methyl P_Anti anti-(2S,3R)-Alcohol (Major Product) TS_Anti->P_Anti S2 Ketone Substrate ((2S)-configuration) Chelate Five-Membered Chelate with Ce³⁺ S2->Chelate CeCl₃ coordinates to C=O and Boc C=O TS_Syn Transition State (Directed Attack) Chelate->TS_Syn NaBH₄ attacks exposed syn-face P_Syn syn-(2S,3S)-Alcohol (Major Product) TS_Syn->P_Syn

Caption: Mechanistic pathways for diastereoselective reduction.

Experimental Protocols

Protocol 1: High anti-Selectivity using L-Selectride®

G Start Start Setup 1. Dissolve azetidinone in anhydrous THF under N₂ Start->Setup Cool 2. Cool to -78 °C (Dry Ice/Acetone) Setup->Cool Add 3. Add L-Selectride® (1.0 M in THF) dropwise over 20 min Cool->Add Stir 4. Stir at -78 °C for 2 hours Add->Stir Quench 5. Quench reaction cautiously with MeOH, then aq. NaOH and H₂O₂ Stir->Quench Workup 6. Warm to RT, extract with EtOAc, wash, dry, and concentrate Quench->Workup Analyze 7. Analyze dr by ¹H NMR and purify by chromatography Workup->Analyze End End Analyze->End

Caption: Workflow for L-Selectride® reduction.

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor reaction progress by TLC or LC-MS.

  • Quench: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by 3 M aqueous NaOH and 30% H₂O₂.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify the product by flash column chromatography on silica gel to afford the anti-(2S,3R)-alcohol.

Protocol 2: High syn-Selectivity using Luche Reduction (NaBH₄/CeCl₃)
  • Reagent Preparation: In a round-bottom flask, suspend cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in methanol (~0.1 M relative to the substrate) and stir vigorously for 30 minutes at room temperature.

  • Substrate Addition: Add the tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) to the slurry.

  • Cooling: Cool the mixture to -15 °C using an ice/salt bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, monitoring for gas evolution.

  • Reaction: Stir the reaction mixture at -15 °C to 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench and Workup: Quench the reaction by the addition of acetone, followed by water. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Analysis and Purification: Determine the diastereomeric ratio by ¹H NMR analysis and purify by flash column chromatography to yield the syn-(2S,3S)-alcohol.

Conclusion and Recommendations

The diastereoselective reduction of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a well-controlled process where the choice of hydride reagent directly governs the stereochemical outcome.

  • For the synthesis of the anti-(2S,3R)-alcohol , steric hindrance is the key. The use of a bulky reducing agent is mandatory, with L-Selectride® providing excellent and reliable diastereoselectivity.

  • For the synthesis of the syn-(2S,3S)-alcohol , chelation is the dominant strategy. The Luche reduction (NaBH₄/CeCl₃) is a robust and highly selective method that reliably delivers the desired diastereomer.

  • Simple reagents like NaBH₄ alone are not recommended for stereoselective synthesis of this substrate, as they typically result in difficult-to-separate mixtures.

By understanding the underlying mechanistic principles of steric and chelation control, researchers can confidently select the appropriate methodology to access either diastereomer of this important chiral building block in high purity and yield.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50959-50998. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1109. [Link]

  • Duncton, M. A. J. (2003). Process for making azetidine-3-carboxylic acid.
  • Chad's Prep. (2021). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. [Link]

  • Bull, J. A., et al. (2016). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]

  • Al-Said, N. H. (2016). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]

  • NextSDS. (n.d.). tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. NextSDS. Retrieved March 12, 2024, from [Link]

  • Zhang, Y., & Wang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638-3641. [Link]

  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3904. [Link]

  • Lebrima, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8344-8348. [Link]

  • Grayson, M. N., & Houk, K. N. (2015). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. [Link]

  • Kamal, A., et al. (2013). Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. ResearchGate. [Link]

  • Evans, D. A., et al. (1998). Diastereoselective Reduction of β-Hydroxy Ketones. The Journal of Organic Chemistry, 63(26), 9696-9697. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Grokipedia. (n.d.). L-selectride. Grokipedia. Retrieved March 12, 2024, from [Link]

  • Kim, S. W., et al. (2015). Chemoselective reduction and oxidation of ketones in water through control of the electron transfer pathway. PMC. [Link]

  • Narayana, C., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(3), 1403-1409. [Link]

  • Vo, C., et al. (2011). A Concise Synthesis of a β-Lactamase Inhibitor. Organic Letters, 13(19), 5326-5329. [Link]

  • Gotor-Fernández, V., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7938-7941. [Link]

  • Reddit User. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Quora. (2016). Why do we use sodium borohydride in the reduction of the ketone?. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Organic Chemistry Explained. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Organic Chemistry Explained. Retrieved March 12, 2024, from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Retrieved March 12, 2024, from [Link]

  • Al-Aboudi, A., et al. (2014). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. [Link]

  • Kasal, A., & Budesinsky, M. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 735-740. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate by Polarimetry

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral building blocks like tert-butyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral building blocks like tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a key intermediate in the synthesis of many modern therapeutics, demand rigorous control of their enantiomeric purity.[1] This guide provides an in-depth, experience-driven comparison of polarimetry against orthogonal chromatographic methods for this purpose. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Principle of Chirality and Optical Rotation

Molecules that are non-superimposable mirror images of each other are known as enantiomers.[2] While they share identical physical properties like boiling point and solubility, they differ in their interaction with plane-polarized light. A chiral molecule will rotate the plane of this light, a phenomenon known as optical activity.[3] The direction and magnitude of this rotation are unique to the molecule's three-dimensional structure.

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. It is defined as:

% ee = (|[α]obs| / |[α]max|) x 100

Where [α]obs is the observed specific rotation of the sample mixture and [α]max is the specific rotation of the pure enantiomer.[2]

Polarimetry: The Classical Approach

Polarimetry is the traditional and most direct method for measuring optical rotation.[4] It offers a rapid, non-destructive measurement, making it highly suitable for in-process controls and quick purity checks of highly enriched samples.[2]

Causality in Experimental Design: Why Details Matter

The precision of a polarimetric measurement is critically dependent on several factors that must be rigorously controlled:

  • Solvent: The choice of solvent is paramount. The solvent can interact with the analyte through hydrogen bonding or dipole-dipole interactions, influencing the analyte's conformation and, consequently, its specific rotation. A non-polar, aprotic solvent like chloroform or a polar aprotic solvent like acetonitrile is often preferred to minimize such interactions.

  • Concentration: The observed rotation is directly proportional to the concentration.[5] Therefore, samples must be weighed with high accuracy, and volumetric glassware must be Class A. It's also crucial to be aware of potential non-linear relationships between concentration and rotation at higher concentrations (the Horeau Effect).[6]

  • Temperature: Specific rotation is temperature-dependent. Measurements should be conducted in a thermostatically controlled cell, typically at 20°C or 25°C, and the temperature must be recorded alongside the rotation value.

  • Wavelength: The magnitude of optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[3] By convention, the sodium D-line (589 nm) is used for standard measurements.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure the integrity and reproducibility of the results.

Instrumentation:

  • High-precision digital polarimeter with a sodium lamp (589 nm).

  • Thermostatically controlled 1 dm (100 mm) sample cell.

  • Calibrated analytical balance.

  • Class A volumetric flasks and pipettes.

Procedure:

  • System Suitability Check:

    • Calibrate the instrument using a certified quartz control plate or a standard solution with a known rotation (e.g., sucrose solution) as per instrument guidelines.

    • Perform a blank measurement using the solvent-filled cell. The reading should be within the instrument's specified tolerance (typically ±0.005°).

  • Standard Preparation (Pure Enantiomer):

    • Accurately weigh approximately 100 mg of enantiomerically pure tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate standard.

    • Dissolve in a suitable solvent (e.g., Chloroform) in a 10.00 mL volumetric flask and dilute to the mark.

  • Sample Preparation:

    • Prepare the sample solution of the test batch at the exact same concentration as the standard solution.

  • Measurement:

    • Rinse the sample cell three times with the blank solvent, then fill. Ensure no air bubbles are present in the light path.

    • Measure the optical rotation of the blank.

    • Rinse the cell three times with the standard solution, then fill and measure its optical rotation. Record the stable reading ([α]max).

    • Rinse the cell three times with the sample solution, then fill and measure its optical rotation. Record the stable reading ([α]obs).

  • Calculation:

    • Calculate the enantiomeric excess (% ee) using the formula mentioned previously.

Orthogonal Methods: The Chromatographic Gold Standard

While polarimetry is fast, it has significant limitations. It cannot detect racemic impurities, is susceptible to errors from other optically active impurities, and its accuracy is limited for samples with low enantiomeric excess. For these reasons, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is considered the gold standard for enantiomeric purity determination.[2][7]

Chiral HPLC: The Power of Separation

Chiral HPLC physically separates the two enantiomers using a chiral stationary phase (CSP).[2] The differential interactions between each enantiomer and the CSP lead to different retention times, allowing for their individual detection and quantification. This provides an unambiguous and highly accurate measure of the enantiomeric ratio.

Advantages over Polarimetry:

  • High Accuracy & Sensitivity: Can accurately quantify very low levels of the undesired enantiomer (e.g., <0.1%).[8]

  • Specificity: Resolves enantiomers from each other and from achiral impurities.

  • Information-Rich: Provides data on both enantiomers and other impurities in a single run.

Challenges:

  • Method Development: Finding the right combination of a chiral column and mobile phase can be time-consuming and resource-intensive.[9]

  • Cost: Chiral columns and the required instrumentation are more expensive than a polarimeter.

Comparative Analysis: Polarimetry vs. Chiral HPLC

The choice of analytical method is a strategic decision based on the stage of development and the specific question being asked.

FeaturePolarimetryChiral HPLC
Principle Measures bulk property (optical rotation) of the solution.Physically separates and quantifies individual enantiomers.
Accuracy Lower, especially at low % ee. Susceptible to optically active impurities.[6]High, considered the "gold standard".[2]
Sensitivity (LOD/LOQ) Poor for minor enantiomer.Excellent, can detect down to <0.05% of the minor enantiomer.
Sample Throughput High; measurements take minutes.Lower; run times are typically 15-30 minutes per sample.
Method Development Minimal; requires finding a suitable solvent.Can be extensive, requiring screening of columns and mobile phases.[10]
Cost (Instrument) Low to moderate.High.
Regulatory Acceptance Suitable for in-process control; insufficient for final release testing.Preferred and often required for final product release and regulatory submissions.[11]
Best Use Case Rapid screening of highly pure samples (>98% ee), reaction monitoring.Accurate final purity determination, impurity profiling, quality control, stability testing.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for efficient and accurate analysis.

Polarimetry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting Start Sample Received Prep_Standard Prepare Enantiopure Standard Solution Start->Prep_Standard Prep_Sample Prepare Test Sample Solution (Same Concentration) Start->Prep_Sample Calibrate Calibrate Polarimeter & Run Blank Measure_Standard Measure Rotation of Standard ([α]max) Prep_Standard->Measure_Standard Measure_Sample Measure Rotation of Sample ([α]obs) Prep_Sample->Measure_Sample Calibrate->Measure_Standard Calibrate->Measure_Sample Calculate_ee Calculate % ee: ([α]obs / [α]max) * 100 Measure_Standard->Calculate_ee Measure_Sample->Calculate_ee Report Report Result Calculate_ee->Report

Caption: Workflow for enantiomeric excess determination using polarimetry.

Method_Comparison cluster_polarimetry Polarimetry cluster_hplc Chiral HPLC Topic Enantiomeric Purity of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate P_Pros Pros: + Fast + Low Cost + Simple Operation Topic->P_Pros Quick Check P_Cons Cons: - Low Accuracy/Sensitivity - Affected by Impurities - Requires Pure Standard Topic->P_Cons H_Pros Pros: + High Accuracy + High Sensitivity + Specificity Topic->H_Pros QC/Release H_Cons Cons: - Slower Throughput - Higher Cost - Complex Method Dev. Topic->H_Cons

Caption: High-level comparison of Polarimetry and Chiral HPLC methods.

Conclusion and Recommendations

For the determination of enantiomeric purity of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a multi-faceted approach is most prudent.

  • Polarimetry serves as an invaluable tool for rapid, real-time feedback during process development and for preliminary checks of raw materials or final products where high purity is expected. Its speed and low operational cost are significant advantages for high-throughput screening.[2]

  • Chiral HPLC is the indispensable, authoritative method for final quality control, release testing, and for any analyses that will be part of a regulatory submission.[11] Its ability to provide accurate, precise, and specific quantification of each enantiomer is unmatched.

As a Senior Application Scientist, my recommendation is to employ both techniques strategically. Use polarimetry for its efficiency in process monitoring and initial screening. However, all critical decision-making, batch release, and stability data must be generated and validated using a robust chiral HPLC method. This dual approach ensures both efficiency in the development pipeline and absolute confidence in the stereochemical integrity of the final product.

References

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

  • TMP Chem. (2021, February 21). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation [Video]. YouTube. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Zhang, G., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Angewandte Chemie International Edition, 60(31), 17056-17061. Retrieved from [Link]

  • Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 969-974. Retrieved from [Link]

  • Dong, M. W. (2014, February 4). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

  • Kim, K. H., et al. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Journal of Pharmaceutical and Biomedical Analysis, 70, 646-650. Retrieved from [Link]

  • Smith, A. B., et al. (2019). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 84(20), 13023-13034. Retrieved from [Link]

  • Helmchen, G. (1991). Determination of Enantiomeric Purity by Direct Methods. In Methods of Organic Chemistry (Houben-Weyl), Vol. E21a. Thieme.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Sofikitis, D., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Nature, 560(7717), 212-216. Retrieved from [Link]

  • Al-Qahtani, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1339-1349. Retrieved from [Link]

  • Das, A., & Saini, R. K. (2021). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 9, 638063. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. Retrieved from [Link]

  • Pharmasynth. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized chiral building blocks like tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 171919-76-9) requires more than just a cursory glance at a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized chiral building blocks like tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 171919-76-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and complex organic synthesis, the structural features that make a molecule synthetically valuable—such as strained rings and labile protecting groups—are the exact same features that dictate its safety and disposal requirements.

Below is a comprehensive, field-proven operational and disposal guide designed to ensure scientific integrity, laboratory safety, and regulatory compliance.

Chemical Profile & Mechanistic Hazard Assessment

To safely handle and dispose of this compound, we must first understand the causality behind its reactivity. This molecule features two critical structural elements:

  • The Azetidine Ring: Four-membered nitrogen heterocycles possess a high inherent ring strain of approximately 25.4 kcal/mol[1]. This strain makes the ring susceptible to ring-opening via σ -C–N bond cleavage under harsh nucleophilic or electrophilic conditions[2].

  • The Boc (tert-Butoxycarbonyl) Group: This protecting group is highly sensitive to acidic conditions. Exposure to strong acids triggers rapid deprotection, releasing isobutylene gas and carbon dioxide[3].

Table 1: Chemical Identifiers & GHS Hazard Summary [4][5]

Property / HazardDetailsOperational Implication
Chemical Name tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylateChiral building block; requires inert storage.
CAS Number 171919-76-9Verify identity before mixing waste streams.
Physical State Solid (Moisture and Air Sensitive)Handle under an inert atmosphere (Argon/Nitrogen).
GHS Health Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)Mandatory use of fume hood and appropriate PPE.
Reactivity Hazards Acid-labile, StenchCritical: Do not mix with acidic waste.

Operational Plan: Safe Handling & Experimental Workflow

Before discussing disposal, a self-validating handling protocol must be established to minimize the generation of hazardous waste and prevent accidental exposure.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle the solid material inside a certified chemical fume hood. Because the compound is moisture and air-sensitive[5], purge the reaction vessel with Argon or Nitrogen prior to introducing the chemical.

  • PPE Verification: Don standard PPE: chemical-resistant gloves (Nitrile, minimum 0.11 mm thickness), safety goggles (not just glasses, due to H318 risk), and a flame-retardant lab coat[5].

  • Transfer & Weighing: Use static-free spatulas. Avoid dust formation, as inhalation can cause severe respiratory irritation (H335)[6].

  • Solvent Compatibility: Dissolve the compound in neutral, aprotic solvents (e.g., DCM, THF, or EtOAc) before introducing any reactive reagents.

Caption: Operational workflow for handling tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Proper Disposal Procedures (Core Directive)

The disposal of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate requires strict segregation. The most common critical failure in laboratory waste management involving this compound is accidental acidification .

The Mechanistic Danger: If unreacted starting material or Boc-protected waste is disposed of in a general organic waste carboy that contains residual acids (e.g., Trifluoroacetic acid, HCl), an unintended acidolysis reaction will occur. This hydrolyzes the carbamate, rapidly evolving isobutylene and CO2​ gases[3]. In a sealed waste container, this leads to catastrophic over-pressurization and potential rupture[7].

Step-by-Step Disposal Protocol:

Step 1: Waste Segregation (The Zero-Tolerance Rule)

  • Solid Waste: Sweep or vacuum up any spilled solid material using spark-proof tools. Place the solid into a dedicated, clearly labeled solid hazardous waste container[6]. Do not mix with liquid waste.

  • Liquid Waste (Solutions): Segregate liquid waste containing this compound strictly into Non-Halogenated Organic Waste (or Halogenated, depending on the solvent used, e.g., DCM).

  • Self-Validating Check: Before transferring the solution to a communal waste carboy, verify the pH of the waste stream using pH paper. It must be neutral or slightly basic (pH 7-9).

Step 2: Quenching and Neutralization (If Applicable)

  • If the compound is part of a completed reaction mixture that is acidic, you must neutralize the acid before disposal.

  • Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) to the mixture in the fume hood until gas evolution ceases and the pH reaches 7.

  • Separate the organic layer (containing the unreacted Boc-azetidine) and dispose of it in the organic waste stream.

Step 3: Packaging for Incineration

  • The industry-standard disposal method for this compound is High-Temperature Incineration [7].

  • Ensure the waste container is tightly sealed only after confirming no gas is evolving.

  • Label the container clearly with the chemical name, hazards (Harmful, Irritant), and the date of accumulation. Transfer to an approved waste disposal plant in accordance with local and federal environmental regulations (e.g., EPA/RCRA in the US)[5].

Caption: Safe disposal pathway emphasizing the strict avoidance of acidic waste streams to prevent pressurization.

Emergency Protocols (Spills & Exposure)

Even with rigorous protocols, accidents occur. Execute the following steps immediately if exposure or a spill happens:

  • Solid Spill: Evacuate personnel from the immediate area. Wear chemical impermeable gloves and a particulate respirator (NIOSH-approved)[8]. Sweep up the material avoiding dust formation, place it in a sealed container, and label it for incineration[5]. Wash the spill site thoroughly with soap and water.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing before reuse[5].

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention, as the compound causes serious eye damage (H318)[6].

References

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and logistical information for the handling of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS Number: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS Number: 171919-76-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a compound that requires careful handling due to its potential health effects. A thorough risk assessment is the foundation of safe laboratory practice.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Acute oral toxicity has been noted.[2]

HazardGHS ClassificationSignal WordHazard Statement
Skin IrritationSkin Irrit. 2WarningH315: Causes skin irritation
Eye IrritationEye Irrit. 2A / Eye Dam. 1Danger/WarningH319/H318: Causes serious eye irritation/damage
Respiratory IrritationSTOT SE 3WarningH335: May cause respiratory irritation
Acute Oral ToxicityAcute Tox. 4WarningH302: Harmful if swallowed

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to mitigate the risks associated with handling this compound.

Recommended PPE:
PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3][4]
Body Protection A lab coat or a chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) or a full-face respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][5]
Donning and Doffing of PPE: A Step-by-Step Protocol

Incorrectly putting on or removing PPE can lead to contamination. Follow this systematic approach to ensure your safety.

PPE_Workflow cluster_Donning Donning (Putting On) PPE cluster_Doffing Doffing (Removing) PPE Don1 1. Lab Coat/Suit Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Suit Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A detailed operational plan ensures that tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Handling and Use:
  • Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Dust Formation: Take care to avoid the formation of dust when transferring or weighing the compound.[5]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Emergency Procedures: Be Prepared

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

Spill Response:
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.[7][8]

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

Waste Collection and Segregation:
  • All waste materials contaminated with tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, including unused compound, absorbent materials from spills, and contaminated PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

Waste_Disposal_Workflow Start Generation of Waste Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Store Store in a Designated Hazardous Waste Accumulation Area Collect->Store Handover Handover to a Licensed Waste Disposal Company Store->Handover Incinerate Final Disposal by Incineration Handover->Incinerate

Caption: Workflow for the safe disposal of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate waste.

Disposal Method:
  • The primary recommended method for the disposal of azetidine-containing compounds is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound.

  • NEVER dispose of this compound down the drain or in the regular trash.

References

  • tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate - NextSDS. (n.d.). Retrieved from [Link]

  • Decontamination of Laboratory Equipment - Safety & Risk Services. (2019, November 1). Retrieved from [Link]

  • Disinfection & Decontamination - Research Safety - University of Kentucky. (n.d.). Retrieved from [Link]

  • Biological Safety Manual - Chapter 10: Decontamination and Disinfection - UNC Policies. (2021, April 12). Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures - Wayne State University. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.